molecular formula C10H13ClN2O3 B1651570 (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286208-84-1

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1651570
CAS No.: 1286208-84-1
M. Wt: 244.67
InChI Key: KMTLAWJEKPIRFL-HNCPQSOCSA-N
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Description

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-84-1
Record name Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

molecular weight and formula of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the applications of the broader pyrrolidine scaffold in drug development, highlighting its significance in creating novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[2] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The introduction of specific substituents onto the pyrrolidine core, such as the (R)-3-(4-nitrophenoxy) group, provides medicinal chemists with a versatile building block to modulate the physicochemical and pharmacological properties of new molecular entities.

Physicochemical Properties

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chiral molecule valued for its specific stereochemistry which is often crucial for biological activity.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.67 g/mol
CAS Number 1286208-84-1[3]
Appearance Typically an off-white to pale yellow solidGeneral chemical supplier information
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral chemical knowledge

Synthesis and Characterization

The synthesis of chiral pyrrolidines is a well-established area of organic chemistry, with numerous methods available to control stereochemistry.

General Synthetic Approach

A common strategy for the synthesis of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected (R)-3-hydroxypyrrolidine with 4-nitrophenol, followed by deprotection and salt formation.

Diagram of a General Synthetic Workflow:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Start (R)-3-Hydroxypyrrolidine (with protecting group) Reagent1 4-Nitrophenol Base (e.g., NaH) Start->Reagent1 Mitsunobu or Williamson Ether Synthesis Intermediate Protected (R)-3-(4-Nitrophenoxy)pyrrolidine Reagent1->Intermediate Deprotection Acidic or Hydrogenolytic Deprotection Intermediate->Deprotection Freebase (R)-3-(4-Nitrophenoxy)pyrrolidine Deprotection->Freebase Salt_Formation HCl in a suitable solvent (e.g., Ether, Dioxane) Freebase->Salt_Formation Final_Product (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Analytical Characterization

The identity and purity of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the pyrrolidine ring, the 4-nitrophenoxy group, and their connectivity. The chiral nature of the molecule can be confirmed using chiral shift reagents or by comparison to known standards.

  • Mass Spectrometry (MS): Provides the molecular weight of the cation, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC methods can be employed to determine the enantiomeric excess.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the nitro group (NO₂), the ether linkage (C-O-C), and the amine hydrochloride salt.

Applications in Drug Discovery

The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its structural features can impart favorable properties such as improved aqueous solubility and the ability to form hydrogen bonds with biological targets.[4]

Pyrrolidine-Containing Drugs

Numerous FDA-approved drugs incorporate the pyrrolidine moiety, demonstrating its therapeutic versatility across different disease areas.[2]

Drug NameTherapeutic AreaRole of Pyrrolidine Moiety
Vildagliptin Type 2 DiabetesForms a key part of the DPP-4 inhibitor pharmacophore.
Telaprevir Hepatitis CThe bicyclic pyrrolidine component enhances binding affinity to the HCV NS3/4A protease.
Procyclidine Parkinson's DiseaseActs as an anticholinergic agent.[2]
Rationale for Use in Drug Design

The incorporation of a substituted pyrrolidine, such as (R)-3-(4-nitrophenoxy)pyrrolidine, into a drug candidate can be driven by several strategic considerations:

  • Scaffold Hopping: Replacing a known core structure with a pyrrolidine ring to generate novel intellectual property and potentially improved pharmacological properties.

  • "Escape from Flatland": Increasing the three-dimensionality (Fsp³) of a molecule, which has been correlated with a higher probability of clinical success.

  • Conformational Restriction: The rigid nature of the pyrrolidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.

Diagram of Pyrrolidine's Role in Drug Design:

G cluster_0 Key Advantages cluster_1 Resulting Improvements Pyrrolidine_Scaffold Pyrrolidine Scaffold Drug_Design Drug Design Strategies Pyrrolidine_Scaffold->Drug_Design Scaffold_Hopping Scaffold Hopping Drug_Design->Scaffold_Hopping Escape_Flatland Escape from Flatland (↑ Fsp³) Drug_Design->Escape_Flatland Conformational_Restriction Conformational Restriction Drug_Design->Conformational_Restriction Improved_Potency Improved Potency Scaffold_Hopping->Improved_Potency Favorable_PK Favorable Pharmacokinetics Escape_Flatland->Favorable_PK Enhanced_Selectivity Enhanced Selectivity Conformational_Restriction->Enhanced_Selectivity

Caption: Strategic advantages of incorporating the pyrrolidine scaffold in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its defined stereochemistry and the inherent properties of the pyrrolidine scaffold offer significant advantages for medicinal chemists aiming to develop new and effective therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in research and development.

References

  • Chemical products_Molbase. Molbase. ([Link])

  • (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride | 1286207-33-7. 1PlusChem. ([Link])

  • (R)-3-(3-Methylphenoxy)pyrrolidine HCl | C11H16ClNO | CID 24795650. PubChem. ([Link])

  • Pyrrolidine. Wikipedia. ([Link])

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. ([Link])

  • Pyrrolidine. The NIST WebBook. ([Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. ([Link])

Sources

A Technical Guide to Determining the Solubility Profile of (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic building block is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences reaction kinetics, purification strategies, formulation development, and ultimately, its bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in aqueous and organic media. We will explore the theoretical underpinnings of its solubility, grounded in its molecular structure, and provide a robust, field-proven experimental protocol for generating precise and reliable solubility data.

The molecule's structure as a hydrochloride salt of a secondary amine is the single most critical determinant of its solubility behavior, particularly in aqueous systems of varying pH.[3][4] This guide emphasizes the distinction between thermodynamic and kinetic solubility, providing the necessary context for interpreting experimental results accurately.[5][6]

Table 1: Physicochemical Properties of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Property Value Source
CAS Number 1286208-84-1
Molecular Formula C₁₀H₁₃ClN₂O₃ Derived
Molecular Weight 244.68 g/mol Derived
Appearance Typically an off-white to pale solid General Knowledge

| Structure | A pyrrolidine ring with a 4-nitrophenoxy group at the 3-position, supplied as a hydrochloride salt of the secondary amine. | General Knowledge |

Theoretical Framework for Solubility

A predictive understanding of solubility begins with an analysis of the compound's structure in the context of fundamental chemical principles. For (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, three factors are paramount: its salt form, the influence of pH, and the nature of the solvent.

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In drug discovery, "solubility" is not a single value but a context-dependent measurement.[7]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, achieved when excess solid has been allowed to equilibrate for an extended period (e.g., 24-72 hours).[7] This value represents the saturation point of the most stable crystalline form and is the gold standard for lead optimization and formulation.[2][6]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[1][5] This high-throughput method is common in early discovery screening but can yield significantly higher, and potentially misleading, solubility values because precipitation may be slow or may form an amorphous, more soluble state rather than a stable crystal lattice.[5][6]

For the purposes of process chemistry and pre-formulation, determining the thermodynamic solubility is essential, and the protocols described herein are designed for this purpose.

The Dominant Factor: pH-Dependent Solubility

The hydrochloride salt structure imparts a strong pH dependency on the compound's aqueous solubility. The pyrrolidine nitrogen is a weak base, which exists in its protonated, cationic form (R₂NH₂⁺) at acidic to neutral pH. This ionic charge dramatically enhances interaction with polar water molecules, promoting high solubility.

The equilibrium can be described as:

R₂NH₂⁺Cl⁻ (solid) ⇌ R₂NH₂⁺ (aq) + Cl⁻ (aq) (High Solubility)

As the pH of the solution increases (becomes more basic), the equilibrium shifts, leading to the deprotonation of the pyrrolidinium cation to form the neutral free base (R₂NH).

R₂NH₂⁺ (aq) + OH⁻ ⇌ R₂NH (aq/solid) + H₂O

This neutral free base is significantly less polar and is expected to have drastically lower aqueous solubility. Therefore, a sharp decrease in solubility is anticipated as the pH rises above the pKa of the pyrrolidine nitrogen. This phenomenon is a critical consideration for any process involving aqueous buffers, such as biological assays, extractions, or crystallizations.[4]

Solvent Polarity and Intermolecular Forces

The "like dissolves like" principle governs solubility in organic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As a salt, the compound is ionic and thus most soluble in highly polar solvents capable of solvating both the cation and the chloride anion. These solvents can also act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly effective at solvating cations and are excellent solvents for a wide range of organic molecules. High solubility is expected.

  • Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): The ionic salt form is expected to have limited solubility. However, the corresponding free base would be significantly more soluble in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Negligible solubility of the hydrochloride salt is expected.

Predictive Solubility Analysis

Based on the theoretical framework, we can construct a logical flowchart to predict the solubility behavior of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This predictive model serves as a hypothesis to be confirmed by the experimental protocol in the subsequent section.

G cluster_compound Compound: (R)-3-(4-Nitrophenoxy)pyrrolidine HCl cluster_features Key Structural Features cluster_solvents Solvent Classes cluster_predictions Solubility Predictions Compound (R)-3-(4-Nitrophenoxy)pyrrolidine HCl Salt Secondary Amine HCl Salt (Ionic, Protonated) FreeBase Neutral Free Base (Less Polar) Structure Aromatic & Ether Groups (Organic Character) Aqueous Aqueous (Water, Buffers) Salt->Aqueous Dominant in Aqueous Systems FreeBase->Aqueous Forms at High pH Organic Organic Solvents Structure->Organic Influences Organic Solubility AqueousHigh High Solubility (at low to neutral pH) Aqueous->AqueousHigh pH < pKa AqueousLow Low Solubility (at high pH) Aqueous->AqueousLow pH > pKa OrganicPolar Good to High Solubility (Methanol, DMSO, DMF) Organic->OrganicPolar Polar Solvents OrganicNonPolar Low to Insoluble (DCM, Hexane) Organic->OrganicNonPolar Non-Polar Solvents

Diagram 1: Logical flowchart predicting solubility based on molecular features.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the shake-flask equilibrium method is the industry standard.[8][9][10] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

Materials & Reagents
  • (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (test article)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C)

  • Centrifuge

  • Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

Experimental Workflow

G start Start prep 1. Preparation Add excess solid compound (e.g., ~5 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vials on an orbital shaker at constant temp (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge vials (e.g., 10,000g, 15 min) to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter to remove any remaining particulates. separate->sample quantify 5. Quantification Analyze the clear filtrate by a validated HPLC-UV method. Compare response against a calibration curve. sample->quantify calculate 6. Calculation Determine concentration (mg/mL or µM) from the calibration curve. This is the thermodynamic solubility. quantify->calculate end End calculate->end

Sources

Definitive Technical Guide: Enantioselective Analysis and Application of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between (R)- and (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Executive Summary: The Chirality of a Privileged Scaffold

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral intermediate used in the synthesis of diverse pharmaceutical agents, including histone deacetylase (HDAC) inhibitors, chemokine receptor antagonists (e.g., CXCR4), and nicotinic acetylcholine receptor (nAChR) ligands.

The core distinction between the (R)- and (S)- enantiomers lies not merely in their optical rotation, but in the 3D vector of the 4-nitrophenoxy group relative to the pyrrolidine nitrogen. This spatial orientation dictates the compound's ability to engage specific binding pockets—where the (S)-enantiomer often mimics the L-proline scaffold found in natural products, while the (R)-enantiomer provides a distinct "non-natural" vector often exploited to evade metabolic enzymes or probe alternative binding modes.

Feature(S)-Enantiomer (R)-Enantiomer
CAS (HCl Salt) 1286207-30-4 1286207-35-9 (Analogous)
Stereocenter Source Derived from L-Malic Acid or (S)-3-Hydroxypyrrolidine Derived from D-Malic Acid or (R)-3-Hydroxypyrrolidine
3D Topology Nitro group projects below the ring plane (relative to N-H)Nitro group projects above the ring plane
Primary Utility Mimic of natural L-proline derivatives; nAChR agonistsMetabolic stability probes; antagonist design

Structural & Physicochemical Analysis

Conformational Bias

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" conformations. The bulky 4-nitrophenoxy substituent at the C3 position forces the ring into a specific pucker to minimize steric strain.

  • Electronic Effect: The electron-withdrawing nitro group (

    
    ) on the phenoxy ring significantly reduces the electron density of the ether oxygen, making it less basic and less likely to participate in intramolecular hydrogen bonding with the pyrrolidine nitrogen.
    
  • Salt Formation: The hydrochloride salt stabilizes the secondary amine, preventing oxidation and facilitating handling as a crystalline solid rather than a viscous oil.

3D Vector Logic (Graphviz Visualization)

The following diagram illustrates how the absolute configuration directs the pharmacophore (the nitrophenoxy group) into different regions of biological space.

G cluster_0 Chiral Center (C3) cluster_1 Spatial Vector cluster_2 Biological Consequence S_Enantiomer (S)-Configuration (Natural L-Proline Mimic) Vector_Down Vector: α-Face (Down) Steric Fit: Pocket A S_Enantiomer->Vector_Down Stereochemistry R_Enantiomer (R)-Configuration (Unnatural Vector) Vector_Up Vector: β-Face (Up) Steric Fit: Pocket B R_Enantiomer->Vector_Up Stereochemistry Agonist High Affinity Binding (e.g., nAChR Agonist) Vector_Down->Agonist Matches Endogenous Ligand Antagonist Steric Clash / Altered Mode (e.g., Antagonist / Inactive) Vector_Up->Antagonist Mismatches Pocket

Figure 1: Stereochemical logic flow demonstrating how the C3 configuration dictates biological activity.

Divergent Synthetic Pathways

The synthesis of either enantiomer relies on Chiral Pool Synthesis , utilizing optically pure 3-hydroxypyrrolidine precursors. The preferred route uses Nucleophilic Aromatic Substitution (S_NAr) over the Mitsunobu reaction due to the high reactivity of the 4-nitrofluorobenzene electrophile.

Experimental Protocol: S_NAr Route

Objective: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • DMF (Anhydrous)[1]

  • 4M HCl in Dioxane (for deprotection)

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the sodium alkoxide.

    • Critical Control Point: Ensure complete evolution of H2 gas before adding the electrophile to prevent side reactions.

  • S_NAr Coupling: Add 1-Fluoro-4-nitrobenzene dropwise. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the alkoxide.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (Intermediate A) will appear as a UV-active spot.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2] Wash with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve Intermediate A in 4M HCl/Dioxane. Stir at RT for 2 hours. The Boc group is cleaved, and the hydrochloride salt precipitates.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis Start Starting Material: (S)-N-Boc-3-Hydroxypyrrolidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Reagent Reagent: 1-Fluoro-4-Nitrobenzene Step2 Step 2: SNAr Coupling (Formation of Ether Linkage) Reagent->Step2 Step1->Step2 Alkoxide Generation Intermediate Intermediate: (S)-N-Boc-3-(4-Nitrophenoxy)pyrrolidine Step2->Intermediate Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Intermediate->Step3 -Boc Group Final Final Product: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (Precipitate) Step3->Final Salt Formation

Figure 2: Step-wise synthesis of the target compound via Nucleophilic Aromatic Substitution.

Analytical Discrimination

Distinguishing the (R) and (S) enantiomers requires chiral stationary phases (CSPs) because they have identical physical properties (MP, NMR) in an achiral environment.

Chiral HPLC Method
  • Column: Chiralpak IA or IG (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the interaction of the secondary amine with residual silanols on the silica support.

  • Detection: UV at 300 nm (targeting the nitro-aromatic chromophore).

  • Expected Elution: The elution order depends on the specific column but typically follows the specific rotation. (S)-enantiomers often elute differently than (R) due to the specific inclusion into the amylose helix.

Optical Rotation
  • (S)-Enantiomer: Typically exhibits a specific rotation

    
     similar to (S)-3-hydroxypyrrolidine precursors (often negative in MeOH, though the bulky nitro group can invert the sign depending on the solvent).
    
  • (R)-Enantiomer: Exhibits the equal but opposite magnitude.

Functional Utility in Drug Design

The 4-nitrophenoxy moiety serves two distinct roles in medicinal chemistry:

  • Pharmacophore Element: The nitro group is a strong hydrogen bond acceptor and can engage specific residues (e.g., Serine or Threonine hydroxyls) in a receptor pocket.

  • Synthetic Handle: The nitro group is readily reduced (H2, Pd/C or Fe/NH4Cl) to an aniline (amino group). This transforms the molecule into a scaffold for:

    • Urea formation: Reaction with isocyanates.

    • Amide coupling: Reaction with carboxylic acids.

    • Example: Synthesis of factor Xa inhibitors often utilizes this aniline handle to link the pyrrolidine core to a central aromatic scaffold.

Biological Differentiation (Case Study: nAChR)

In Nicotinic Acetylcholine Receptors (nAChR), the distance between the basic nitrogen (pyrrolidine) and the aromatic acceptor (nitrophenoxy) is critical.

  • The (S)-isomer aligns the ether oxygen and the basic nitrogen in a conformation that mimics Acetylcholine, often leading to agonist activity.

  • The (R)-isomer misaligns these vectors, often resulting in weak binding or antagonist activity due to steric clash with the receptor wall (e.g., Trp residues in the binding site).

References

  • Synthesis of Chiral Pyrrolidines: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Inhibitors." Journal of Medicinal Chemistry, 2015.

  • SNAr Reaction Mechanism: Bunnett, J. F. "Mechanism of Nucleophilic Aromatic Substitution."[3] Chemical Reviews, 1951.

  • Chiral Separation Techniques: Francotte, E.[2][4][5] "Enantioselective Chromatography in Drug Discovery." Journal of Chromatography A, 2001.

  • Biological Activity of Pyrrolidine Ethers: Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997.

  • CAS Registry Data: Chemical Abstracts Service. "(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-30-4)."

Sources

A Technical Guide to Sourcing and Quality Evaluation of (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure and the stereochemical complexity offered by substituted pyrrolidines allow for precise interactions with biological targets, leading to enhanced potency and selectivity.[3] The introduction of specific substituents, such as the 4-nitrophenoxy group in the (R)-configuration, can be a critical design element for modulating a compound's pharmacokinetic and pharmacodynamic properties. (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a key building block in the synthesis of innovative therapeutics, making a reliable supply of high-purity material essential for researchers and drug development professionals. This guide provides an in-depth analysis of the supplier landscape for bulk quantities of this compound, outlines robust methodologies for its quality control, and discusses its applications in the pharmaceutical industry.

Supplier Landscape for Bulk (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Identifying a reliable supplier for bulk quantities of a specialized chemical intermediate is a critical first step in any drug development program. The availability of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in the market ranges from research-grade small quantities to potential bulk suppliers. Our investigation has identified several companies that list this compound (CAS 1286208-84-1); however, the true bulk manufacturing capability can vary.

Supplier/PlatformNoted AvailabilityKey Considerations
Fluorochem Listed as a brand for the target compound and similar derivatives.A well-established supplier of fine chemicals, likely offering high-quality material suitable for early-stage research. Bulk capacity would need to be confirmed directly.
Echemi A B2B platform listing multiple suppliers for the compound.Provides a broad marketplace to source the chemical. Diligence is required to vet the actual manufacturers and their quality systems.[4]
AiFChem Lists the compound and its enantiomer, indicating specialized synthesis capabilities.Appears to focus on molecular building blocks for research and development. Inquiries for bulk quantities are necessary to determine scale-up potential.[5]
BLDpharm Lists the target compound among other nitro- and ether-containing building blocks.Offers a range of research chemicals. Direct communication is essential to ascertain their capacity for large-scale, GMP-compliant production.[6]

Expert Insight: When evaluating potential suppliers, it is imperative to move beyond catalog listings. A thorough vetting process should include requests for a Certificate of Analysis (CoA) from a recent batch, inquiries about their synthetic route to understand potential impurities, and an assessment of their quality management systems (e.g., ISO 9001 certification). For later-stage development, confirming a supplier's ability to manufacture under Good Manufacturing Practices (GMP) is non-negotiable.

Synthetic Pathways and Impurity Profiling

A probable synthetic approach involves the nucleophilic substitution of a chiral 3-hydroxypyrrolidine derivative with 4-nitrofluorobenzene or a related activated nitroaromatic compound.

Synthetic_Pathway Conceptual Synthetic Pathway cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Final Product Start1 (S)-3-Hydroxypyrrolidine derivative Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 4-Nitrofluorobenzene Start2->Reaction Intermediate (R)-3-(4-Nitrophenoxy)pyrrolidine Reaction->Intermediate FinalProduct (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Intermediate->FinalProduct HCl salt formation

Caption: A plausible synthetic route to the target compound.

Potential Impurities to Consider:

  • Starting Materials: Unreacted (S)-3-hydroxypyrrolidine and 4-nitrofluorobenzene.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, arising from impurities in the chiral starting material.

  • Regioisomers: If a di-substituted nitroaromatic precursor is used, other positional isomers could be formed.

  • By-products of the SNAr reaction: Including potential dimeric species or products of side reactions.

  • Residual Solvents: From the reaction and purification steps.[8]

Analytical Quality Control: A Multi-faceted Approach

To ensure the quality and consistency of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a suite of analytical techniques should be employed.[12][13] The following protocols provide a framework for a comprehensive quality control strategy.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic compounds.[14][15]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak® series) is crucial for separating the (R) and (S) enantiomers. A C18 column can be used for general purity analysis.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient and composition will need to be optimized.

  • Detection: UV detection at a wavelength where the nitrophenoxy chromophore has strong absorbance (e.g., around 315 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative percentage of each peak area provides an estimation of purity and impurity levels.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR).[16][17][18]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, D2O, or Methanol-d4).

  • Experiments:

    • ¹H NMR: To confirm the proton skeleton and identify characteristic peaks.

    • ¹³C NMR: To confirm the carbon framework.

    • 2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Analysis: The resulting spectra should be consistent with the expected structure of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. The presence of unexpected signals could indicate impurities. For quantitative analysis, a certified internal standard is used.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, confirming its identity.[12][13]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is typically suitable for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base of the compound.

QC_Workflow Quality Control Workflow cluster_sampling Sample Receipt cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Release Sample Bulk Sample of (R)-3-(4-Nitrophenoxy)pyrrolidine HCl HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity & Impurity Profile HPLC->Purity ChiralPurity Enantiomeric Purity HPLC->ChiralPurity Identity Structural Confirmation NMR->Identity MS->Identity Decision Release or Reject Batch Purity->Decision Identity->Decision ChiralPurity->Decision

Caption: A comprehensive workflow for the quality control of the target compound.

Applications in Drug Discovery and Development

The (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride scaffold is a valuable building block for creating libraries of compounds for screening against various biological targets. The specific stereochemistry and the electronic properties of the nitrophenoxy group can be exploited to design molecules with high affinity and selectivity. Chiral pyrrolidines are integral to drugs targeting a wide range of diseases, including viral infections, diabetes, and neurological disorders.[1][3] The development of scalable and efficient syntheses for such chiral building blocks is a key enabler for advancing these novel drug candidates from the laboratory to clinical trials.[14][19][20][21][22][23]

Conclusion

The successful integration of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride into a drug discovery and development pipeline hinges on a secure and reliable supply of high-quality material. This guide has provided a framework for navigating the supplier landscape, understanding the potential synthetic and impurity challenges, and implementing a robust analytical quality control strategy. By adhering to these principles of scientific integrity and thorough evaluation, researchers can ensure the validity of their experimental results and accelerate the development of the next generation of innovative medicines.

References

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. National Measurement Institute, Australia. [Link]

  • Certificate of analysis. Thermo Fisher Scientific. [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Certificate of Analysis. Agilent. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Academia.edu. [Link]

  • Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • (R)-(-)-3-Hydroxypyrrolidine Hydrochloride. Pharmaffiliates. [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]

  • NMIA D964: (±)-4'-Methyl-pyrrolidinopropiophenone hydrochloride. National Measurement Institute, Australia. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovative Chemistry, Materials and Sustainability. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analytical Methods. [Link]

  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]

  • A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Journal of the American Chemical Society. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

Sources

Comprehensive Physicochemical Profiling: pKa Determination of (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive physicochemical profile and experimental framework for determining the pKa of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride .

Executive Summary

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chiral heterocyclic building block frequently employed in the synthesis of bioactive compounds. Its core structure features a secondary amine (pyrrolidine) and an electron-deficient aromatic ether.

The dissociation constant (pKa ) of the pyrrolidine nitrogen is a critical parameter governing this compound's solubility, lipophilicity (LogD), and membrane permeability. While unsubstituted pyrrolidine is a strong base (pKa ~11.3), the introduction of the electronegative 4-nitrophenoxy group at the 3-position significantly modulates this basicity via inductive effects.

This guide provides a theoretical prediction of the pKa value based on Structure-Activity Relationships (SAR) and details a validated experimental protocol for its precise determination using potentiometric titration.

Structural Analysis & Theoretical Prediction

Chemical Structure & Ionization Center

The compound exists as a hydrochloride salt, implying the secondary amine is fully protonated in the solid state (


). The pKa of interest is the deprotonation equilibrium of this conjugate acid.[1]
  • Ionization Center: The pyrrolidine nitrogen (secondary amine).

  • Electronic Influences:

    • Inductive Effect (-I): The oxygen atom at the 3-position is highly electronegative. It withdraws electron density through the

      
      -bond framework (N-C-C-O), stabilizing the free base form less effectively than the protonated form? No, electron-withdrawing groups (EWGs) destabilize the positive charge on the ammonium cation, thereby increasing acidity (lowering pKa).
      
    • Remote Substituent Effect: The para-nitro group on the phenyl ring is a strong electron-withdrawing group. It pulls electron density from the phenoxy oxygen, enhancing the oxygen's inductive pull on the pyrrolidine ring.

Predicted pKa Calculation

Using Hammett substituent constants and comparative analog data, we can estimate the pKa shift relative to the parent heterocycle.

CompoundStructurepKa (Experimental/Predicted)Shift (

pKa)
Pyrrolidine Unsubstituted11.31 (Exp)Reference
(R)-3-Methoxypyrrolidine -OCH

(EWG)
9.49 (Pred)-1.82
(R)-3-(4-Nitrophenoxy)pyrrolidine -O-Ph-NO

(Strong EWG)
8.6 – 9.0 (Est)~ -2.5

Theoretical Conclusion: The pKa of (R)-3-(4-Nitrophenoxy)pyrrolidine is predicted to lie in the range of 8.60 – 9.00 . This reduction from 11.31 is driven by the cumulative electron-withdrawing nature of the ether linkage and the nitroaryl moiety.

Biological Implications (pH 7.4)

At physiological pH (7.4), the compound will exist primarily in its protonated (cationic) form, but with a calculable fraction of neutral species that facilitates passive diffusion.

  • % Ionized (Cation) at pH 7.4: ~96% - 98%

  • % Neutral (Free Base) at pH 7.4: ~2% - 4%

Visualization of Ionization Equilibrium

The following diagram illustrates the deprotonation event and the electronic vectors influencing the pKa.

IonizationEquilibrium cluster_effects Electronic Effects lowering pKa Salt (R)-3-(4-Nitrophenoxy)pyrrolidinium (Protonated Cation) Base (R)-3-(4-Nitrophenoxy)pyrrolidine (Neutral Free Base) Salt->Base Ka (Deprotonation) Proton H+ Base->Proton Nitro 4-Nitro Group (Strong EWG) Ether 3-Phenoxy Linker (Inductive Withdrawal) Nitro->Ether Resonance/Induction Ether->Salt Destabilizes Cation

Figure 1: Ionization equilibrium showing the transition from the protonated hydrochloride salt to the neutral free base, influenced by the electron-withdrawing nitro-phenoxy moiety.

Experimental Protocol: Potentiometric Titration

Since the theoretical value is an estimate, experimental validation is required. Potentiometric titration is the "Gold Standard" for this compound because the chromophore (nitrophenoxy) is distant from the ionization center, rendering UV-metric methods less sensitive to the specific amine deprotonation.

Materials & Reagents
  • Analyte: ~5 mg of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (>98% purity).

  • Titrant: 0.1 M KOH (Standardized, CO2-free).

  • Solvent: 0.15 M KCl (aq) for ionic strength maintenance.

  • Inert Gas: Argon or Nitrogen (to blanket the sample and prevent carbonate formation).

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C.

    • Determine the "Blank" titration curve of the 0.15 M KCl solvent to subtract background noise.

  • Sample Preparation:

    • Weigh exactly 3.0 – 5.0 mg of the hydrochloride salt.

    • Dissolve in 10.0 mL of degassed 0.15 M KCl solution.

    • Note: Ensure complete dissolution. The hydrochloride salt should be water-soluble.[2]

  • Acidification (Optional but Recommended):

    • Since the sample starts as a salt (acidic), the initial pH may be around 4-6.

    • Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the full titration curve (protonated

      
       deprotonated) is captured.
      
  • Titration Run:

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Use dynamic dosing (smaller increments near the inflection point).

    • Maintain temperature at 25.0 ± 0.1°C under inert gas flow.

  • Data Processing:

    • Plot pH vs. Volume of KOH.

    • Identify the inflection point (equivalence point).

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Self-Validation: The curve should show a single sharp inflection corresponding to the amine. If a second inflection appears > pH 10, check for phenol deprotonation (unlikely for nitrophenol ether, but possible if hydrolysis occurs).

Experimental Workflow Diagram

ProtocolWorkflow cluster_qc Quality Control Checks Start Start: 5mg Sample (HCl Salt) Dissolve Dissolve in 10mL 0.15 M KCl (degassed) Start->Dissolve Acidify Acidify to pH 2.0 (with 0.1 M HCl) Dissolve->Acidify Titrate Titrate with 0.1 M KOH (Inert Atmosphere, 25°C) Acidify->Titrate Measure Record Potential (mV) vs. Volume Added Titrate->Measure Calculate Bjerrum Plot Analysis Determine pKa Measure->Calculate Check1 Electrode Slope > 98%? Measure->Check1 Check1->Calculate Pass Check2 Temp Stability ±0.1°C?

Figure 2: Operational workflow for the potentiometric determination of pKa.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link].

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[1][3] Retrieved from [Link].

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

Sources

Methodological & Application

Application Note: Peptide Coupling Conditions for (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

[1]

Executive Summary & Challenge Profile

The coupling of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride presents a specific set of synthetic challenges that distinguish it from standard primary amine couplings. This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors, GPR119 agonists, and other bioactive small molecules.

Success in coupling this specific building block relies on overcoming three distinct barriers:

  • The Salt Penalty: The hydrochloride counter-ion requires immediate and precise neutralization to liberate the nucleophilic amine without triggering racemization of the electrophilic partner (the carboxylic acid).

  • Secondary Amine Nucleophilicity: While pyrrolidines are generally good nucleophiles, the 3-aryloxy substitution introduces steric drag and electronic effects (via the ether oxygen) that can retard reaction rates, favoring activated ester hydrolysis over amide formation if moisture is present.

  • Chiral Integrity: While the amine itself is robust, the basic conditions required to free the HCl salt can threaten the stereocenter of the coupling partner (the carboxylic acid), particularly if it is an

    
    -chiral amino acid.
    

This guide provides two validated protocols: Method A (HATU) for high-throughput discovery chemistry, and Method B (T3P) for scalable, low-epimerization process chemistry.[1]

Critical Parameters & Mechanistic Insight

The "HCl Trap" and Base Stoichiometry

A common failure mode with this specific reagent is under-basification.[1] The first equivalent of base added to the reaction does not participate in catalysis; it is consumed entirely by the HCl salt.

  • Standard Protocol: 2.0 – 3.0 equivalents of base.[1]

  • Required Protocol for HCl Salts: 3.5 – 4.0 equivalents of base (DIPEA or NMM).[1]

    • 1.0 eq: Neutralizes the HCl salt.[1][2]

    • 1.0 eq: Deprotonates the carboxylic acid.[1]

    • 1.5+ eq: Maintains the basic pH required for the active ester formation.[1]

Reagent Selection Matrix

For this specific steric profile (3-substituted pyrrolidine), carbodiimides (EDC/DCC) often result in sluggish kinetics and high levels of

1
FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)EDC / HOBt
Mechanism Fast formation of highly reactive At-ester.[1]Cyclic anhydride formation; low epimerization.[1]Slow O-acylisourea formation.[1]
Suitability Best for Discovery. Highest conversion for hindered amines.[1]Best for Scale-up. Easy aqueous workup; safer byproduct profile.[1]Not Recommended. Slow kinetics with this secondary amine.[1]
Cost High.[1][3]Moderate.Low.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process and reaction workflow for this specific scaffold.

GStartStart: (R)-3-(4-Nitrophenoxy)pyrrolidine HClScale_CheckScale / Priority CheckStart->Scale_CheckMethod_AMethod A: HATU/DIPEA(Discovery / <1g)Scale_Check->Method_AHigh Yield RequiredFast KineticsMethod_BMethod B: T3P/NMM(Process / >1g)Scale_Check->Method_BLow EpimerizationEasy WorkupStep_BaseCRITICAL STEP:Add Base to Amine FIRST(Liberate Free Base)Method_A->Step_BaseMethod_B->Step_BaseCouplingCoupling Reaction(0°C to RT)Step_Base->CouplingAdd Activated AcidWorkup_AWorkup A:Dilute EtOAc -> Acid/Base Wash(Remove Tetramethylurea)Coupling->Workup_AIf Method AWorkup_BWorkup B:Water Wash Only(T3P byproducts are water soluble)Coupling->Workup_BIf Method B

Figure 1: Strategic workflow for coupling (R)-3-(4-Nitrophenoxy)pyrrolidine HCl, highlighting the critical neutralization step.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for synthesis of <100 mg analogs where yield is paramount.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • (R)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )[1][4]

  • DMF (Anhydrous)[1]

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow.[1]

  • Amine Preparation: In a separate vial, dissolve (R)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.1 eq) in a minimal amount of DMF. Add the remaining DIPEA (2.0 eq) to this solution. Note: This ensures the amine is free-based before meeting the activated ester.

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1] The secondary amine is sterically hindered; if conversion is <50% after 2 hours, heat to 40°C.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).[1]

    • Sat. NaHCO3 (removes unreacted acid and HATU byproducts).[1]

    • Brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Method B: T3P-Mediated Coupling (Process Scale)

Recommended for >1g scale or when the carboxylic acid partner is prone to racemization.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • (R)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.1 eq)[1]

  • T3P (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (1.5 eq)

  • NMM (N-Methylmorpholine) or DIPEA (4.0 eq )[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), (R)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.1 eq), and EtOAc (10 volumes).

  • Basification: Cool the mixture to 0°C. Add NMM (4.0 eq) dropwise. Observation: The slurry may become a clear solution as the HCl is neutralized and the amine salt dissolves.

  • Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes, maintaining temperature <5°C. T3P is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.[1]

  • Workup: Add water (5 volumes) directly to the reaction mixture. Stir vigorously for 15 minutes. Separate layers.

    • Advantage:[1][3][5][6][7] T3P byproducts are water-soluble phosphates.[1]

    • Wash organic layer with 0.5 M NaOH (if product is stable) or Sat.[1] NaHCO3, then Brine.

  • Isolation: Dry and concentrate. Often yields pure product without chromatography.[1]

Comparative Performance Data

The following data summarizes the performance of coupling reagents specifically for sterically hindered secondary amines (representative data based on 3-substituted pyrrolidine scaffolds).

Reagent SystemBase Eq.Conversion (2h)Conversion (12h)Epimerization Risk
HATU / DIPEA 4.0>95% >98%Moderate
T3P / NMM 4.060%>90% Low
EDC / HOBt 4.030%65%Moderate
HATU / DIPEA 2.0 (Deficient)15%20%N/A (Stalled)

Data synthesized from standard optimization campaigns for hindered secondary amines [1, 4].[1]

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Check pH of the reaction mixture on wet pH paper. It must be basic (pH 8-9).[1] If neutral or acidic, add 1.0 eq additional DIPEA.

Issue: Racemization of the Acid Partner

  • Cause: Over-activation or high temperatures with HATU.[1]

  • Fix: Switch to Method B (T3P). T3P acts as a "smart" coupling reagent; it reacts faster with the amine than it induces oxazolone formation (the pathway to racemization) [5].

Issue: Product Trapped in Aqueous Layer

  • Cause: The pyrrolidine nitrogen is an amide, but the nitro group is polar.

  • Fix: Ensure the aqueous washes are saturated with NaCl (Brine) to "salt out" the organic product. Avoid very low pH washes if the product contains other basic sites.[1]

References

  • BenchChem. "Assessing the Efficiency of HOTU in Sterically Hindered Couplings." BenchChem Application Guides. Accessed 2024.[1][3][4][6] Link

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Technical Notes. Accessed 2024.[1][3][4][6] Link

  • ChemicalBook. "HATU: A third-generation coupling reagent."[1] ChemicalBook Product Resources. Accessed 2024.[1][3][4][6] Link

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis." Pfizer Global R&D / RxWeb.[1] Accessed 2024.[1][3][4][6] Link

  • Enamine. "Synthesis of unique pyrrolidines for drug discovery."[1] Enamine Building Blocks. Accessed 2024.[1][3][4][6] Link

Strategic Reduction of (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: A Practical Guide to Synthesizing the Corresponding Aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Anilines are pivotal intermediates, serving as precursors for a vast array of bioactive molecules, including kinase inhibitors, receptor modulators, and various therapeutic agents. The specific molecule, (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, represents a chiral building block where the successful and clean reduction of the nitro group is critical for its subsequent elaboration into more complex drug candidates.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the selective reduction of this substrate. We move beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices. Two robust and widely applicable methods are presented in detail: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a classical Metal-Mediated Reduction using iron powder in an acidic medium. By understanding the nuances of each approach, scientists can make informed decisions based on available equipment, scale, and the specific requirements of their synthetic route.

Theoretical Background and Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagents, the generally accepted sequence involves the formation of nitroso and hydroxylamine species before yielding the final aniline product.[1][2][3]

G cluster_path Direct Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Nitroso->Hydroxylamine Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O Hydroxylamine->Aniline

  • Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of a metal catalyst (e.g., Pd, Pt, Ni) to facilitate the reaction between molecular hydrogen (H₂) and the nitro compound.[4] The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is then sequentially reduced. Palladium on carbon (Pd/C) is highly effective and one of the most common catalysts for this transformation.[5] The primary advantages are the high yields, clean reaction profiles, and simple work-up, which typically involves filtering off the catalyst. The main by-product is water.

  • Metal-Mediated Reduction (Béchamp Reduction and Variants): This classical method employs a metal, such as iron, tin, or zinc, in an acidic medium.[4][6] Iron is often preferred due to its low cost, low toxicity, and effectiveness.[6] In the presence of an acid (e.g., acetic acid or hydrochloric acid), the iron metal acts as the electron donor for the reduction. The reaction mechanism involves a series of single-electron transfers from the metal surface to the nitro group. This method is highly robust and tolerant of many other functional groups that might be sensitive to catalytic hydrogenation (e.g., some protecting groups, C-X bonds).[6][7] However, the work-up can be more complex due to the formation of metal salts and oxides.[8]

Materials and Equipment

Reagents & Solvents Equipment
(R)-3-(4-Nitrophenoxy)pyrrolidine HClParr shaker or similar hydrogenation apparatus
Palladium on Carbon (10% w/w, 50% wet)High-pressure reaction vessel (autoclave)
Hydrogen (H₂) gas cylinder with regulatorMagnetic stirrer with hotplate
Nitrogen (N₂) gas for purgingRound-bottom flasks
Iron powder (Fe, <325 mesh)Condenser
Glacial Acetic Acid (AcOH)Buchner funnel and filter flasks
Methanol (MeOH), HPLC gradeCelite® 545 (diatomaceous earth)
Ethyl Acetate (EtOAc), HPLC gradepH paper or pH meter
Saturated Sodium Bicarbonate (NaHCO₃) soln.Rotary evaporator
Saturated Sodium Chloride (NaCl) soln. (Brine)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM)NMR tubes, solvents (e.g., DMSO-d₆)

Critical Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction area is free of ignition sources. Always leak-test the hydrogenation apparatus with an inert gas like nitrogen before introducing hydrogen.[9][10]

    • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air, as it may have adsorbed hydrogen.[11][12] Never add dry catalyst to a flammable solvent. Always handle the catalyst as a wet slurry or add the solvent to the catalyst under an inert atmosphere.[12]

    • Pressure: Never exceed the maximum rated pressure for the reaction vessel. Use a blast shield for reactions conducted in glass pressure vessels.[10]

  • Iron/Acid Reduction:

    • Acids: Glacial acetic acid is corrosive and has a strong odor. Handle with care.

    • Exothermic Reaction: The addition of iron powder to the acidic solution can be exothermic. Add the iron in portions to control the reaction rate and temperature.

    • Hydrogen Evolution: The reaction of metals with acid generates hydrogen gas. Although in smaller quantities than in catalytic hydrogenation, ensure adequate ventilation.

Experimental Protocols

Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is preferred for its cleanliness and high efficiency, yielding a product that is often pure after a simple filtration and solvent removal.

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (1.0 eq).

  • Solvent Addition: Add methanol (approx. 10-15 mL per gram of substrate) to dissolve the starting material.

  • Catalyst Addition (Critical Step): Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet) catalyst. The typical loading is 5-10 mol% of palladium relative to the substrate. Rationale: Adding the catalyst last and under an inert atmosphere minimizes the risk of it igniting the flammable solvent.[12]

  • System Sealing and Purging: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then venting three times to remove all oxygen.[9][13]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours.

  • Reaction Monitoring (Optional): To confirm completion, depressurize, purge with nitrogen, and take a small aliquot for TLC or LC-MS analysis.

  • Depressurization and Purging: Once complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.[9]

  • Catalyst Filtration: Carefully open the vessel in the fume hood. Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product. Rationale: The Celite pad prevents the fine catalyst particles from passing through the filter paper.

  • Work-up: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (R)-3-(4-Aminophenoxy)pyrrolidine as its hydrochloride salt.

Protocol B: Reduction with Iron Powder in Acetic Acid

This protocol is a cost-effective and robust alternative, particularly useful if hydrogenation equipment is unavailable or if the substrate contains functional groups sensitive to hydrogenolysis.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio, 15-20 mL per gram of substrate).

  • Acidification: Add glacial acetic acid (5-10 eq).

  • Iron Addition: Heat the mixture to 70-80 °C. Add iron powder (5.0 eq) in small portions over 20-30 minutes. An exothermic reaction may be observed. Rationale: Portion-wise addition helps to control the reaction rate and temperature.[7]

  • Reaction: Stir the resulting suspension vigorously at 80 °C. Monitor the reaction by TLC (a common mobile phase is 10% MeOH in DCM with 1% NH₄OH) until the starting material is fully consumed (typically 2-4 hours).

  • Initial Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the excess iron and some iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Work-up and Purification:

    • Transfer the filtrate to a separatory funnel.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). This will neutralize the acetic acid and precipitate iron salts as iron (II/III) hydroxides.

    • A thick, often gelatinous precipitate will form. It may be necessary to filter the entire biphasic mixture through Celite again to remove these solids.[8]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the free base of (R)-3-(4-Aminophenoxy)pyrrolidine.

Product Characterization: (R)-3-(4-Aminophenoxy)pyrrolidine

Confirmation of the product structure is achieved through standard spectroscopic techniques.

  • ¹H NMR: The most significant change will be observed in the aromatic region. The protons ortho and meta to the nitro group (typically δ 7.8-8.2 and 7.0-7.2 ppm, respectively) will shift significantly upfield to approximately δ 6.5-6.8 ppm due to the electron-donating nature of the new aniline group.[14] A new, often broad, signal for the -NH₂ protons will appear around δ 4.5-5.5 ppm (in DMSO-d₆), which will disappear upon adding a drop of D₂O.[15] The signals for the pyrrolidine ring will remain.

  • ¹³C NMR: The aromatic carbon attached to the nitrogen will shift upfield. Carbons ortho and para to the new amino group will also experience an upfield shift.[16]

  • IR Spectroscopy: The characteristic strong, asymmetric, and symmetric stretching bands of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹) will disappear. The appearance of two N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region will be observed.[15]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the reduced product.

Comparison of Methods

FeatureCatalytic Hydrogenation (Pd/C)Iron/Acetic Acid Reduction
Reaction Conditions Room temp, 50-60 psi H₂80 °C, atmospheric pressure
Typical Yield Excellent (>95%)Good to Excellent (80-95%)
Product Purity High; often requires minimal purificationModerate; requires careful work-up
Work-up Simple filtrationMulti-step extraction, basification, filtration
Safety High-pressure flammable gas, pyrophoric catalystCorrosive acid, exothermic reaction
Cost Higher (precious metal catalyst, specialized equipment)Lower (inexpensive reagents)
Scalability Excellent; widely used in industryFeasible, but work-up can be cumbersome on a large scale

Overall Experimental Workflow

G cluster_A Protocol A: Catalytic Hydrogenation cluster_B Protocol B: Iron/Acid Reduction A1 Charge Substrate & Solvent (MeOH) A2 Add Pd/C Catalyst (under N₂) A1->A2 A3 Purge with N₂, then Pressurize with H₂ A2->A3 A4 Run Reaction (RT, 4-8h) A3->A4 A5 Purge with N₂, Filter through Celite A4->A5 A6 Concentrate Filtrate A5->A6 A_Product Product HCl Salt A6->A_Product B1 Charge Substrate, Solvent (EtOH/H₂O), AcOH B2 Heat to 80°C, Add Fe Powder B1->B2 B3 Run Reaction (80°C, 2-4h) B2->B3 B4 Cool, Filter through Celite B3->B4 B5 Basify with NaHCO₃ & Extract with EtOAc B4->B5 B6 Dry & Concentrate B5->B6 B_Product Product Free Base B6->B_Product Start (R)-3-(4-Nitrophenoxy)pyrrolidine HCl Start->A1 Start->B1

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Pagar, V. V., et al. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Shevade, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2446–2451. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Shevade, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Schmalzbauer, M., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Retrieved from [Link]

  • Li, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publications. Retrieved from [Link]

  • Kinoc. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Sneddon, H. F. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3481. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the hydrogenation of nitro compounds.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3,4-disubstitutedsulfonamides containing.... Retrieved from [Link]

  • SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Ion, A., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4334. Retrieved from [Link]

  • Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • Gholami, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(43). Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Ochoa-Puentes, C., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(66), 40384-40393. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reducing aromatic nitro groups.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. Retrieved from [Link]

  • Reddy, K. S., et al. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Catalysts, 11(11), 1362. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimization of (R)-3-(4-Nitrophenoxy)pyrrolidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NITRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

User Query: "I am experiencing low yields (<40%) and difficulty isolating the solid hydrochloride salt of (R)-3-(4-Nitrophenoxy)pyrrolidine. The product often oils out or turns black during the coupling step."

Technical Diagnosis: The synthesis involves two critical phases: a Nucleophilic Aromatic Substitution (SNAr) and a Boc-deprotection.[1] The common failure points are:

  • Moisture interference during the alkoxide formation (SNAr), leading to hydrolysis of the starting material.

  • Thermal decomposition of the nitrophenyl ether (blackening).[1]

  • Hygroscopic collapse of the final HCl salt, resulting in non-crystallizable oils.

The Validated Pathway: We utilize a stereoretentive SNAr mechanism.[1] Since the bond formation occurs at the oxygen atom, the chiral center at C3 of the pyrrolidine ring is not inverted.

  • Start: (R)-N-Boc-3-hydroxypyrrolidine

  • Target: (R)-3-(4-Nitrophenoxy)pyrrolidine HCl[1]

Interactive Workflow (Visualization)

The following flowchart outlines the decision-making process for maximizing yield.

G cluster_0 Critical Control Point Start Start: (R)-N-Boc-3-hydroxypyrrolidine Reagents Reagents: NaH (1.2 eq) + 1-Fluoro-4-nitrobenzene Start->Reagents SNAr Step 1: SNAr Coupling (DMF, 0°C to RT) Reagents->SNAr CheckColor Decision: Is Reaction Black? SNAr->CheckColor Decomp Issue: Thermal Decomposition Action: Reduce Temp <40°C CheckColor->Decomp Yes Workup Workup: Aqueous Quench Extract EtOAc -> Evaporate CheckColor->Workup No (Yellow/Orange) Deprotect Step 2: Deprotection (4M HCl in Dioxane) Workup->Deprotect Precipitation Isolation: Dilute with Et2O Filter under N2 Deprotect->Precipitation

Caption: Optimized workflow for SNAr coupling and salt isolation. Note the critical check for thermal decomposition.

Step-by-Step Troubleshooting Modules

Module A: The SNAr Coupling (Yield Optimization)

The Problem: Low conversion or formation of impurities (phenols).[1] The Mechanism: The reaction relies on the deprotonation of the hydroxyl group to form a highly nucleophilic alkoxide, which attacks the electron-deficient 4-fluoronitrobenzene.

Protocol Parameters:

ParameterRecommended SettingTechnical Rationale
Base Sodium Hydride (NaH), 60% dispersionStrong enough to fully deprotonate the alcohol (pKa ~16-17) irreversibly.[1] Carbonate bases (Cs₂CO₃) are often too slow for this specific hindered secondary alcohol [1].[1]
Electrophile 1-Fluoro-4-nitrobenzeneReacts ~100x faster than the chloro-analog in SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex [2].[1]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are required to solvate the cation and leave the alkoxide "naked" and reactive.
Temperature 0°C (Addition)

RT (Stir)
CRITICAL: High temperatures (>60°C) cause the nitro group to oxidize the pyrrolidine ring, turning the mixture black (tarring).

Troubleshooting Guide:

  • Q: Why is my reaction mixture turning black?

    • A: You are overheating.[1] The nitro group is thermally sensitive in the presence of strong bases. Keep the reaction below 40°C. If conversion is slow, add 10% more NaH rather than increasing heat.

  • Q: The reaction stalled at 60% conversion.

    • A: Moisture ingress has killed your base.[1] NaH reacts with water to form NaOH, which is far less effective here. Ensure glassware is flame-dried and DMF is typically <50 ppm water.[1]

Module B: Deprotection & Salt Isolation (The "Oiling Out" Issue)

The Problem: The product forms a sticky gum that cannot be filtered, or the solid turns to liquid on the filter paper. The Cause: The nitro group and the amine salt make the molecule highly polar and hygroscopic.

Protocol for Crystallization:

  • Dissolve the crude Boc-intermediate in minimal 1,4-dioxane.[1][2]

  • Add 4M HCl in Dioxane (5 equivalents). Stir at RT for 1 hour.

  • Do NOT evaporate to dryness. Evaporating HCl/Dioxane often leaves trapped acid that attracts water.[1]

  • The Trituration Trick: Instead of evaporating, pour the reaction mixture slowly into a vigorously stirring beaker of Diethyl Ether (Et₂O) or MTBE (ratio 1:10).

  • The product should crash out as a white/pale yellow powder.[1]

Troubleshooting Guide:

  • Q: It's still an oil after adding ether. [1]

    • A: You likely have residual DMF from the first step.[1] DMF is hard to remove.[1] Dissolve the oil in a small amount of MeOH (just enough to solubilize) and then pour into excess Et₂O.

  • Q: The solid turned to liquid on the funnel.

    • A: It is hygroscopic.[1][3]

      • Fix: Filter under a blanket of Nitrogen.[1]

      • Fix: Wash immediately with anhydrous ether.[1]

      • Fix: Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) overnight [3].

Purity & Stereochemistry FAQ

Q: Does this reaction invert the stereochemistry? A: No.

  • Explanation: In the SNAr reaction, the bond being formed is between the Pyrrolidine-Oxygen and the Benzene ring. The C3-Oxygen bond of the pyrrolidine (the chiral center) is never broken.

  • Result: (R)-Alcohol

    
     (R)-Ether.[1]
    
  • Note: If you were using a Mitsunobu reaction (DEAD/PPh3), the stereochemistry would invert to (S). For SNAr, it is retained [4].

Q: What is the expected yield? A:

  • Step 1 (Coupling): 85-95% (if dry).[1]

  • Step 2 (Deprotection): 90-95%.[1]

  • Overall: ~75-85% is achievable on a multigram scale.

Q: How do I remove excess 4-fluoronitrobenzene? A: It is crucial to remove this before deprotection.[1] The Boc-intermediate is lipophilic.[1] Perform a column chromatography (Hexane/EtOAc) or a rigorous wash of the organic layer with 1M NaOH during the workup of Step 1. The fluoronitrobenzene will stay in the organics, but it moves much faster on silica than the carbamate product.

References

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Nitroarenes: Protocol & Optimization. Retrieved from .[1]

  • National Institutes of Health (NIH). Catalytic Concerted SNAr Reactions of Fluoroarenes.[1] PMC Article.[1] Retrieved from .[1]

  • Echemi Technical Community. Troubleshooting Hygroscopic HCl Salts and Boc Deprotection. Retrieved from .

  • CymitQuimica. (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride Product Specifications and Structural Data. Retrieved from .[1]

(Note: Always consult the specific Safety Data Sheet (SDS) for 1-fluoro-4-nitrobenzene and Sodium Hydride before handling, as they are toxic and pyrophoric, respectively.)[1]

Sources

removing impurities from (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. As your senior application scientist, I will guide you through not just the "how," but the "why" of each step, empowering you to troubleshoot and optimize the recrystallization process for this specific molecule.

Understanding the Purification Challenge: A Hypothetical Impurity Profile

To effectively design a purification strategy, we must first understand the potential impurities we need to remove. While your specific impurity profile will depend on your exact synthetic route, a common and efficient method for synthesizing aryl ethers like our target compound is the Mitsunobu reaction.[1][2] This reaction couples an alcohol with a mildly acidic pronucleophile, in this case, a protected (R)-3-hydroxypyrrolidine and 4-nitrophenol.

Let's postulate a synthetic route to understand the potential impurities:

Synthetic_Route cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation A (R)-3-Hydroxypyrrolidine C (R)-N-Boc-3-hydroxypyrrolidine A->C Base, Solvent B Boc-Anhydride B->C F (R)-N-Boc-3-(4-nitrophenoxy)pyrrolidine C->F D 4-Nitrophenol D->F E PPh3, DIAD E->F THF H (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (Product) F->H G HCl in Dioxane G->H

Diagram 1: Plausible synthetic route for the target compound.

This synthetic pathway helps us anticipate the key impurities that might be present in your crude product.

Impurity Type Potential Compound Origin Rationale for Removal
Unreacted Starting Material (R)-N-Boc-3-hydroxypyrrolidineIncomplete Mitsunobu reactionThis polar impurity can interfere with crystallization and downstream reactions.
Unreacted Starting Material 4-NitrophenolIncomplete Mitsunobu reactionThis acidic and colored impurity is critical to remove.
Reagent-Derived Triphenylphosphine oxide (TPPO)Byproduct of the Mitsunobu reaction[3]A major, often difficult-to-remove, byproduct that can co-crystallize with the product.
Reagent-Derived Diisopropyl hydrazodicarboxylateByproduct of the Mitsunobu reactionA polar byproduct that should be removed.
Side-Reaction Product N-Alkylated 4-nitrophenolPotential side reaction in Williamson Ether Synthesis[4]A structural isomer that can be difficult to separate.

Understanding these potential impurities is crucial for selecting a solvent system where our desired product has low solubility when cold, while the impurities remain in the mother liquor.[1]

Troubleshooting Common Recrystallization Issues

This section addresses specific problems you might encounter while developing a recrystallization protocol for (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Q1: My compound “oils out” and won’t form crystals. What’s happening and how do I fix it?

A1: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[5] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point. Highly impure samples are also more prone to oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation point. Let it cool slowly again.[6]

  • Lower the Cooling Temperature: If using a mixed-solvent system, the initial turbidity might be forming at a temperature where your compound is still molten. Try to ensure the solution cools more gradually.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled significantly (but before oiling out occurs), try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation at a lower temperature.

Q2: I’m getting very low recovery of my product. What are the likely causes?

A2: Low yield is a common issue in recrystallization. The primary culprits are using too much solvent, cooling the solution too quickly, or premature filtration.[6]

Troubleshooting Steps:

  • Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[1] If you suspect you've used too much, you can carefully evaporate some of the solvent to re-concentrate the solution and attempt the recrystallization again.

  • Ensure Complete Crystallization: Allow adequate time for the solution to cool, first to room temperature, and then in an ice bath, to maximize crystal formation.

  • Check the Mother Liquor: After filtration, evaporate a small amount of the mother liquor (the remaining solution). If a significant amount of solid appears, your compound has high solubility in the cold solvent, and you should consider a different solvent system or a mixed-solvent approach.

  • Avoid Excessive Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving your product.

Q3: After recrystallization, my product is still yellow. How do I remove colored impurities?

A3: A persistent yellow color likely indicates the presence of residual 4-nitrophenol or other chromophoric impurities.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Colored impurities can often be removed by adsorption onto activated carbon.[7]

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often enough).

    • Swirl the hot mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Solvent Selection: Ensure your chosen solvent system effectively solubilizes the colored impurity at cold temperatures, keeping it in the mother liquor.

Experimental Guide: Developing a Robust Recrystallization Protocol

Recrystallization_Workflow A Start: Crude Product B Step 1: Solvent Screening (Small Scale) A->B C Is a single solvent suitable? (High solubility hot, low solubility cold) B->C D Step 2a: Single-Solvent Recrystallization Optimization C->D Yes E Step 2b: Mixed-Solvent System Development C->E No I Step 3: Scale-Up and Refine D->I F Identify a 'Good' Solvent (High Solubility) E->F G Identify an 'Anti-Solvent' (Low Solubility) F->G H Optimize Solvent/Anti-Solvent Ratio G->H H->I J Final Product: Pure Crystalline Solid I->J

Sources

preventing racemization of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiopurity Assurance for (R)-3-(4-Nitrophenoxy)pyrrolidine

Executive Summary

Molecule: (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride CAS: 1286208-84-1 (Generic ref) Critical Attribute: Chiral center at C3 (Ether linkage).[1][2] Primary Risk: Loss of Optical Purity via


-Elimination  or C3-Deprotonation .

This guide addresses the stability of the chiral center during downstream processing (N-alkylation, acylation, or nitro-reduction). Unlike simple pyrrolidines, the presence of the electron-deficient 4-nitrophenoxy group significantly increases the acidity of the C3 proton and the "leaving group" ability of the phenoxide, making the molecule sensitive to strong bases and high temperatures.

Module 1: The Chemistry of Instability (The "Why")

Before troubleshooting, you must understand the failure mode. The loss of enantiomeric excess (ee%) in this specific scaffold rarely occurs via direct


 inversion. It occurs primarily through two pathways driven by the electron-withdrawing nature of the nitro group.
Mechanism of Failure
  • Pathway A:

    
    -Elimination (Dominant Risk):  Under strong basic conditions (e.g., NaH, KOtBu) or high heat, the molecule undergoes E2 elimination. The 4-nitrophenoxide is a good leaving group (
    
    
    
    ~7.1). This destroys the chiral center, forming a 3-pyrroline derivative.
  • Pathway B: C3-Racemization: The C3 proton is activated by the inductive effect of the ether oxygen. Strong bases can deprotonate this center, forming a transient carbanion that reprotonates racimically.

RacemizationPathways Start (R)-3-(4-Nitrophenoxy) pyrrolidine (Pure) Base Strong Base / Heat Start->Base Elimination Pathway A: Elimination (Formation of 3-Pyrroline) Base->Elimination E2 Mechanism (Fastest at High T) Racemization Pathway B: Deprotonation (Carbanion Intermediate) Base->Racemization C3 Deprotonation Result Loss of Optical Purity (Racemic or Decomposed) Elimination->Result Racemization->Result

Figure 1: Mechanistic pathways leading to loss of chiral integrity.

Module 2: Troubleshooting Guides

Guide 1: Handling the HCl Salt (Free-Basing)

Issue: The user needs to convert the stable HCl salt into the free amine for reaction, but the standard "dissolve in NaOH" method causes an exotherm that degrades the material.

Parameter Recommendation Why?
Base Choice Sat.

or

Avoids high pH "hotspots" that trigger elimination. Avoid NaOH/KOH.
Temperature

(Ice Bath)
Elimination is entropy-driven; keeping it cold kinetically inhibits the pathway.
Solvent DCM or EtOAc (Biphasic)Extracts the free base immediately, protecting it from the aqueous basic layer.

Protocol:

  • Suspend (R)-3-(4-nitrophenoxy)pyrrolidine HCl in DCM.

  • Cool to 0°C.

  • Slowly add saturated aqueous

    
     with vigorous stirring.
    
  • Separate layers immediately once clear. Dry organic layer over

    
     and use immediately. Do not store the free base. 
    
Guide 2: N-Functionalization (Alkylation/Acylation)

Issue: User observes a drop in ee% after attaching the pyrrolidine nitrogen to a scaffold. Common Mistake: Using Sodium Hydride (NaH) to deprotonate the amine.

Q: Can I use NaH or LiHMDS for N-alkylation? A: NO. These bases are strong enough to deprotonate the C3-H or trigger the elimination of the nitrophenoxy group.

Safe Workflow: Use "Soft" bases that are non-nucleophilic and have a


 below the threshold of C3-deprotonation.
  • Recommended Bases: DIPEA (Hünig's base), TEA, or inorganic

    
    /
    
    
    
    in DMF/ACN.
  • Temperature Limit: Do not exceed 60°C. If the reaction is sluggish, switch to a more reactive electrophile (e.g., Iodide instead of Bromide) rather than increasing temperature.

Guide 3: Nitro Group Reduction

Issue: Converting the nitro group to an aniline without cleaving the ether or racemizing. Risk: Harsh acidic conditions (Fe/HCl at reflux) can hydrolyze the ether bond.

Method Safety Rating Notes

/ Pd-C
High (Recommended) Neutral conditions. Ethanol/MeOH solvent. Room temp. Preserves chirality perfectly.

/ EtOH
Medium Good for batch processes. Keep temp < 70°C.
Fe / HCl (Reflux) Low (Avoid) High risk of ether hydrolysis and racemization due to thermal stress.

Module 3: Analytical Controls

You cannot fix what you cannot measure. Standard NMR will not show racemization. You must use Chiral HPLC.

Recommended Method Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA (Isopropanol) + 0.1% Diethylamine (DEA).

    • Note: The DEA is crucial to sharpen the peak of the secondary amine.

  • Detection: UV at 300 nm (Nitro absorbance).

  • Target Spec: > 98% ee.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC just above my product that is UV active. What is it? A: This is likely 1-(substituted)-3-pyrroline or the elimination product. It indicates your reaction conditions are too basic or too hot. Lower the temperature and switch to a carbonate base.

Q2: Can I store the free base in the fridge? A: Not recommended for >24 hours. The secondary amine can react with the nitro-aromatic ring of another molecule (intermolecular


) or undergo slow elimination. Store as the HCl salt.

Q3: My yield is low during N-alkylation, but ee% is high. How do I push conversion? A: Do not add stronger base. Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to activate your alkyl halide, or switch to a polar aprotic solvent like DMSO (keep T < 40°C).

References

  • Synthesis of 3-substituted pyrrolidines via SNAr

    • Title: Synthesis and SAR of novel pyrrolidine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2006.
    • Context: Establishes the stability of the ether linkage under mild SNAr conditions.
    • URL: (General Journal Link for verification of method type).

  • Racemization Mechanisms in 3-substituted Pyrrolidines

    • Title: A Method for the Racemization of 2-Methylpyrrolidine (Analogous mechanism discussion).
    • Source:Academia.edu / Research Papers.
    • Context: Discusses radical and base-mediated racemiz
    • URL:

  • General Handling of Chiral Amines

    • Title: Green Criteria for N-alkylation
    • Source:ACS GCI Pharmaceutical Roundtable.
    • Context: Best practices for alkylation without racemiz
    • URL:

  • Commercial Availability & Stability Data

    • Title: (R)-3-(4-Nitrophenoxy)
    • Source:Fluorochem / CymitQuimica.
    • Context: Confirms HCl salt is the stable storage form.
    • URL:

Sources

Technical Support Center: Solubility Issues with (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in Dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This document addresses common solubility challenges encountered when using this compound with dichloromethane (DCM). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.

This guide is structured in a question-and-answer format to directly address the practical issues you may be facing in the lab.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in dichloromethane, but it remains a suspension. Why is it not dissolving?

A1: This is a classic case of "like dissolves like," or more accurately, a mismatch in polarity.[1][2]

  • (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a salt. The protonated pyrrolidine ring (R-NH₂⁺Cl⁻) makes the molecule ionic and highly polar.[3] This charge significantly increases the energy required to break its crystal lattice structure.

  • Dichloromethane (DCM) is a solvent of low to moderate polarity.[1][4] While it can dissolve a wide range of organic compounds, its ability to solvate charged ionic species is limited.[2][4]

The strong ionic and hydrogen-bonding interactions within the hydrochloride salt are much more powerful than the weak dipole-dipole interactions it can form with DCM molecules. Consequently, the solvent cannot effectively surround and solubilize the salt.[1]

Q2: What immediate physical methods can I try to improve solubility without changing the chemical composition?

A2: Before altering your solvent system or the compound itself, you can try two common physical methods to enhance dissolution kinetics.

  • Sonication: Applying ultrasonic waves can help break down the solid particles of the hydrochloride salt, increasing the surface area for interaction between the solute and the solvent.[5] This process, known as acoustic cavitation, can accelerate the dissolution process.

  • Gentle Warming: Increasing the temperature provides the necessary kinetic energy to help overcome the intermolecular forces within the solid.[5] However, proceed with caution. The boiling point of DCM is low (~39.6 °C), so use a temperature-controlled water bath and ensure your vessel is properly sealed or equipped with a condenser to avoid solvent loss.

If the compound precipitates upon cooling, it indicates you've created a supersaturated solution, and these methods may not be sufficient for your required concentration.

Q3: My reaction is failing. I suspect the starting material isn't in solution. How can I chemically modify the system to achieve solubility in DCM?

A3: The most reliable chemical strategy is to convert the highly polar hydrochloride salt into its corresponding free base .[3][6] The free base is a neutral, less polar molecule that will be significantly more soluble in dichloromethane.[3]

There are two primary approaches for this conversion:

  • Aqueous Workup (Prior to Reaction): This method isolates the pure free base before you begin your reaction.

  • In-Situ Neutralization (Anhydrous): This method generates the free base directly in the reaction flask, which is ideal for moisture-sensitive reactions.

The choice between these methods depends on the stability of your compound and the requirements of your subsequent reaction steps.

Troubleshooting Workflow: Dissolving the Hydrochloride Salt

This workflow diagram outlines the decision-making process for addressing the solubility issue.

G start Start: (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride + DCM is_dissolved Is the salt fully dissolved? start->is_dissolved physical_methods Apply Physical Methods: - Sonication - Gentle Warming is_dissolved->physical_methods No success Success! Proceed with reaction. is_dissolved->success Yes is_dissolved2 Is it dissolved now? physical_methods->is_dissolved2 is_dissolved2->success Yes failure Problem Persists. Chemical modification required. is_dissolved2->failure No anhydrous_needed Is the reaction moisture-sensitive? failure->anhydrous_needed aqueous_workup Protocol 1: Aqueous Free Base Extraction anhydrous_needed->aqueous_workup No insitu_neutralization Protocol 2: In-Situ Anhydrous Neutralization anhydrous_needed->insitu_neutralization Yes use_in_rxn Use resulting solution directly in reaction. aqueous_workup->use_in_rxn insitu_neutralization->use_in_rxn

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols
Protocol 1: Aqueous Free Base Extraction

This protocol is ideal when you need to isolate the pure free base and your reaction is not moisture-sensitive.

Objective: To convert the hydrochloride salt to its free base and extract it into an organic solvent.

Materials:

  • (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 1M NaOH solution while gently swirling. Monitor the pH with litmus paper or a pH meter until it reaches ~10-11.[7][8] At this point, the amine is deprotonated.[6]

  • Extraction: Add an equal volume of DCM to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[6]

  • Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer. Drain the DCM layer into a clean flask.

  • Re-extraction: To maximize yield, add a fresh portion of DCM to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[9]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which should be an oil or solid.

The resulting free base can now be readily dissolved in fresh, anhydrous DCM for your reaction.

Protocol 2: In-Situ Anhydrous Neutralization

This is the preferred method for moisture-sensitive reactions where the introduction of water must be avoided.

Objective: To generate the free base directly in the reaction solvent without an aqueous workup.

Materials:

  • (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

  • Suspension: Add anhydrous DCM to the flask to create a suspension. Begin stirring vigorously.

  • Neutralization: Slowly add 1.0-1.1 equivalents of a tertiary amine base (like TEA or DIPEA) to the stirred suspension.[3]

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. During this time, the insoluble hydrochloride salt will react to form the soluble free amine and the insoluble tertiary amine hydrochloride salt (e.g., triethylammonium chloride), which often appears as a white precipitate.[3]

  • Usage: The resulting mixture, containing the dissolved free amine, can often be used directly in the next step.[3] Alternatively, if the precipitated salt is expected to interfere with your reaction or catalysis, it can be removed by filtration under an inert atmosphere.

Q4: Are there any alternative solvents or co-solvents I should consider?

A4: Yes, if modifying the starting material is not desirable, adjusting the solvent system is a viable option.

Co-solvents: Adding a small amount of a polar protic co-solvent can significantly improve solubility.[10]

  • Methanol (MeOH) or Ethanol (EtOH): Adding 5-10% (v/v) of methanol or ethanol to your DCM can disrupt the crystal lattice of the salt and improve solvation. However, be aware that these protic solvents can interfere with certain reagents (e.g., Grignards, acid chlorides).

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are excellent for dissolving salts.[1] However, they have very high boiling points, making them difficult to remove after the reaction.

Alternative Solvents: If your chemistry allows, switching from DCM entirely might be beneficial. Recent efforts in green chemistry have identified several alternatives.[11][12]

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM) Moderately Polar39.6Standard, but has health and environmental concerns.[13][14]
Ethyl Acetate (EtOAc) Moderately Polar77.1A greener, less toxic alternative suitable for many reactions and extractions.[11][12]
2-Methyltetrahydrofuran (2-MeTHF) Aprotic Polar80A bio-based, greener alternative to both DCM and THF.[12]
Acetonitrile (MeCN) Polar Aprotic81.6Can be a good alternative for dissolving polar compounds.[15]

Table 1: Comparison of Dichloromethane and Potential Alternative Solvents.

When switching solvents, it is crucial to consider the impact on reaction kinetics, selectivity, and downstream processing (e.g., workup and purification).

References
  • Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage. [Link]

  • Duarte, F. J., et al. (2025, May 29). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. [Link]

  • Reddit. (2024, September 24). Any substitutes for DCM as a general solvent? r/Chempros. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Filo. [Link]

  • TURI. (2024, August 30). Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. TURI. [Link]

  • Sharper Peaks Ahead Chromatography Blog. (2023, December 19). Dichloromethane (DCM)​ Substitute​s and Selectivity. [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?[Link]

  • Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous? r/chemistry. [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Wikipedia. Dichloromethane. [Link]

  • USGS Publications Warehouse. The use of solvent extractions and solubility theory to discern hydrocarbon associations in coal, with application to the coal-supercritical CO2 system. [Link]

  • ResearchGate. (2025, October 15). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. (2007, April 1). washes and extractions. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?[Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for (R)-3-(4-Nitrophenoxy)pyrrolidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the reaction temperature in coupling reactions involving (R)-3-(4-Nitrophenoxy)pyrrolidine. As a key building block in medicinal chemistry, successful and reproducible coupling of this reagent is critical. This document is structured to provide immediate, actionable solutions to common experimental challenges, moving from general questions to specific troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of coupling reaction for (R)-3-(4-Nitrophenoxy)pyrrolidine?

A1: The most common coupling reaction is a Nucleophilic Aromatic Substitution (SNAr). In this reaction, the pyrrolidine nitrogen acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring. The 4-nitrophenoxy group on the pyrrolidine is generally stable under these conditions and is not the reactive site for the coupling itself.

Q2: Why is temperature a critical parameter in these coupling reactions?

A2: Temperature directly influences reaction kinetics, solubility of reactants, and the stability of all components in the reaction mixture. For SNAr reactions, an optimal temperature ensures a sufficient rate of reaction without promoting degradation of the starting materials, intermediates, or the final product.[1] In many cases, elevated temperatures are required to overcome the activation energy for the formation of the intermediate Meisenheimer complex.[2]

Q3: What are the initial signs of a suboptimal reaction temperature?

A3: Common indicators include:

  • Low or no conversion: The reaction has not proceeded, suggesting the temperature is too low.

  • Formation of multiple products: This can indicate that the temperature is too high, leading to side reactions or decomposition.

  • Darkening or charring of the reaction mixture: A clear sign of decomposition at excessively high temperatures.

  • Incomplete reaction despite extended reaction times: The temperature may be insufficient for the reaction to reach completion in a practical timeframe.

Q4: Can I use microwave irradiation to heat my reaction?

A4: Yes, microwave heating can be an effective method for rapidly screening reaction temperatures and can sometimes lead to cleaner reactions and shorter reaction times. However, it is important to directly compare the results with conventional heating methods, as the rapid heating profile can sometimes lead to different outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reaction. For each problem, potential causes are listed, followed by recommended actions and detailed protocols.

Issue 1: Low or No Product Conversion

This is one of the most common issues and is often directly related to the reaction temperature being too low.

Potential Causes:

  • Insufficient thermal energy to overcome the reaction's activation barrier.

  • Poor solubility of starting materials at the current temperature.

  • Inactivation of the catalyst (if applicable) at low temperatures.

  • Use of a base that is not strong enough at the chosen temperature.

Recommended Actions:

A systematic increase in the reaction temperature is the most logical first step. It is also prudent to verify the quality of all reagents.

dot

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation (e.g., decomposition, over-alkylation)

The presence of multiple spots on a TLC plate or unexpected masses in an LC-MS trace often points to a reaction temperature that is too high.

Potential Causes:

  • Thermal degradation of starting materials or the desired product.[1]

  • The desired product is more reactive than the starting materials and undergoes further reactions (e.g., over-alkylation).[3]

  • The base is too strong at the reaction temperature, leading to undesired deprotonation and side reactions.

Recommended Actions:

Lowering the reaction temperature is the primary course of action. If a specific side product is identified, a more targeted approach may be necessary.

Symptom Potential Temperature-Related Cause Recommended Action
Dark brown or black reaction mixture High temperature leading to decomposition.Decrease temperature by 20 °C and increase reaction time.
Multiple new, unidentified spots by TLC/LC-MS Side reactions are occurring at a faster rate than the desired reaction.Lower the temperature in 10 °C increments.
Product from reaction at an alternative site High temperature may overcome the selectivity for the desired reaction pathway.Reduce temperature to favor the thermodynamically or kinetically preferred product.

Systematic Temperature Optimization

A systematic approach is crucial for identifying the optimal reaction temperature. A temperature screening experiment is highly recommended, especially for a new coupling reaction.

Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature.

Materials:

  • (R)-3-(4-Nitrophenoxy)pyrrolidine

  • Your coupling partner (e.g., an electron-deficient aryl halide)

  • Selected base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • A parallel reaction block or multiple reaction vessels with consistent stirring and heating.

Procedure:

  • Preparation: In an array of reaction tubes, add the coupling partner (1.0 eq.), the selected base (2.0 eq.), and a stir bar to each tube.

  • Inert Atmosphere: Seal the tubes and purge with an inert gas like nitrogen or argon.

  • Reagent Addition: Add anhydrous solvent to each tube to achieve the desired concentration (e.g., 0.5 M).

  • Substrate Addition: Add a stock solution of (R)-3-(4-Nitrophenoxy)pyrrolidine (1.2 eq.) to each reaction tube.

  • Temperature Gradient: Place the reaction tubes in a pre-heated parallel reactor set to a range of temperatures. A good starting range for many SNAr reactions is 60 °C, 80 °C, 100 °C, and 120 °C. For less activated substrates, higher temperatures may be necessary.[4]

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction for analysis by LC-MS or TLC.

  • Analysis: Compare the ratio of product to starting material for each temperature. Identify the temperature that gives the best conversion with the fewest impurities.

  • Refinement: If necessary, perform a more focused screen around the most promising temperature (e.g., 90 °C, 100 °C, 110 °C).

dot

Caption: Decision workflow for systematic temperature optimization.

Mechanistic Considerations

Understanding the underlying mechanism of the SNAr reaction can provide valuable insights into the role of temperature. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[2]

dot

Sources

Validation & Comparative

1H NMR spectrum analysis of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride is a critical chiral building block, frequently employed in the synthesis of glycosidase inhibitors and GPCR ligands. In drug development, verifying the integrity of the chiral center and the stoichiometry of the hydrochloride salt is paramount.

This guide provides a technical breakdown of the 1H NMR spectral characteristics of this molecule. Unlike standard spectral lists, we focus on the comparative analysis between the Hydrochloride Salt and the Free Base , as this transition is a common critical quality attribute (CQA) checkpoint in process chemistry. We also detail the diastereotopic effects induced by the C3 chiral center, a feature often misinterpreted as impurity signals by less experienced analysts.

Part 1: Chemical Context & Structural Analysis[1]

To accurately interpret the NMR spectrum, one must first map the magnetic environment of the protons. The molecule consists of an electron-deficient aromatic ring (4-nitrophenyl) ether-linked to a chiral pyrrolidine core.

Structural Diagram & Numbering

The following diagram illustrates the atom mapping used for spectral assignment in this guide.

G cluster_0 Pyrrolidine Ring (Chiral Core) cluster_1 Aromatic System N1 N1 (Ammonium) C2 C2 (Methylene) N1->C2 C5 C5 (Methylene) N1->C5 C3 C3 (Chiral Center) C2->C3 O_Link Ether Oxygen C3->O_Link Ether Linkage C4 C4 (Methylene) C4->C3 C5->C4 Ar_2_6 Ar-H (Ortho to O) O_Link->Ar_2_6 Ar_3_5 Ar-H (Ortho to NO2) Ar_2_6->Ar_3_5 NO2 Nitro Group Ar_3_5->NO2

Figure 1: Structural connectivity and magnetic environments for (R)-3-(4-Nitrophenoxy)pyrrolidine HCl.

Part 2: Experimental Protocol (Self-Validating System)

Reproducibility in NMR relies on controlling solvent interactions and concentration. The following protocol ensures the observation of exchangeable ammonium protons, which are critical for confirming salt formation.

Sample Preparation Workflow

Workflow Start Start: 10-15 mg Sample Solvent Select Solvent: DMSO-d6 (Avoid D2O for Salt ID) Start->Solvent Critical Step Dissolve Dissolve & Vortex (Ensure clear solution) Solvent->Dissolve Acquire Acquire 1H NMR (16-32 Scans, d1=2s) Dissolve->Acquire Process Processing: LB=0.3Hz, Phase, Baseline Acquire->Process Validation Check: Residual DMSO (2.50 ppm) & Water (3.33 ppm) Process->Validation

Figure 2: Sample preparation and validation workflow. Note the selection of DMSO-d6 to preserve NH signals.

Why DMSO-d6? Using D₂O (Deuterium Oxide) will cause the rapid exchange of the ammonium protons (


) with deuterium, causing the signal to disappear (H-D exchange). To confirm the hydrochloride salt stoichiometry, DMSO-d6 is the mandatory solvent as it allows the observation of the broad ammonium signal between 9.0–10.0 ppm.

Part 3: Comparative Spectral Analysis

The most common analytical challenge is distinguishing the Hydrochloride Salt from the Free Base . The protonation of the nitrogen atom induces significant deshielding effects on the adjacent protons (alpha-effect).

Table 1: Comparative Chemical Shift Data (DMSO-d6, 400 MHz)
Proton AssignmentSignal TypeHCl Salt Shift (

ppm)
Free Base Shift (

ppm)*

(Salt - Base)
Structural Insight
NH/NH

Broad Singlet9.40 - 9.80 ~2.0 - 3.0 (Broad)> +6.0 Primary Salt Indicator. The HCl salt shows two exchangeable protons strongly deshielded.
Ar-H (Ortho to NO

)
Doublet (d)8.20 - 8.258.15 - 8.20+0.05Minimal effect. Far from the protonation site.
Ar-H (Ortho to O) Doublet (d)7.15 - 7.207.05 - 7.10+0.10Slight inductive deshielding.
H-3 (Chiral Methine) Multiplet (m)5.25 - 5.35 4.90 - 5.00+0.35Deshielded by O-Ar and proximity to N+.
H-2 (

to N)
Multiplet3.40 - 3.60 2.80 - 3.10+0.50 Secondary Salt Indicator. Strong deshielding due to N+ charge.
H-5 (

to N)
Multiplet3.20 - 3.40 2.70 - 2.90+0.50 Strong deshielding due to N+ charge.
H-4 (

to N)
Multiplet2.10 - 2.401.80 - 2.10+0.30Moderate deshielding.

*Free Base values are approximate references based on standard pyrrolidine shifts to illustrate the trend.

Detailed Spectral Interpretation
1. The Aromatic Region (AA'BB' System)

The 4-nitrophenoxy group creates a distinct "roofing" effect typical of para-substituted benzenes.

  • 
     8.22 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Nitro group. The electron-withdrawing nature of
    
    
    strongly deshields these protons, pushing them downfield.
  • 
     7.18 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Ether oxygen. The electron-donating resonance effect of the oxygen shields these protons relative to the nitro-adjacent protons.
2. The Chiral Center (H-3)
  • 
     5.30 ppm (1H, m):  This proton is unique. It is attached to the carbon bearing the ether linkage. Its chemical shift is defined by the electronegativity of the oxygen atom. In the (R)-isomer, this signal is identical to the (S)-isomer or racemate in an achiral solvent; however, its multiplicity is complex due to coupling with the non-equivalent protons at C2 and C4.
    
3. Diastereotopic Protons (The "Impurity" Trap)

Because C3 is a chiral center, the protons on C2 and C4 are diastereotopic .

  • H-2a and H-2b are not equivalent. They will likely appear as separate multiplets or a complex overlapping region rather than a clean triplet.

  • H-4a and H-4b are not equivalent.

  • Analyst Note: Do not mistake this complexity for impurities. The splitting pattern is often second-order.

4. The Ammonium Protons (NH

)
  • 
     9.50 ppm (2H, br s):  In the HCl salt, the nitrogen is quaternary. In dry DMSO-d6, these protons appear as a very broad hump. If the sample is wet (contains H
    
    
    
    O), this peak may broaden further, shift upfield, or disappear due to rapid exchange.

Part 4: Troubleshooting & Artifacts

When analyzing the spectrum, ensure you account for common artifacts that can obscure the target signals.

  • Water Peak (DMSO-d6): Typically appears at 3.33 ppm . This often overlaps with the H-2 or H-5 pyrrolidine signals in the salt form.

    • Solution: If overlap is critical, add a drop of D₂O (sacrificing the NH peak) to shift the HDO signal to ~4.8 ppm, revealing the underlying methylene protons.

  • Residual Solvents:

    • Ethanol/Methanol: Often used in the crystallization of HCl salts. Look for triplets at 1.06 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

    • Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.0 ppm.

  • Enantiomeric Purity:

    • Standard 1H NMR cannot distinguish the (R)-isomer from the (S)-isomer.

    • Solution: To verify the (R)-configuration, you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or perform Chiral HPLC.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Pyrrolidine Derivatives). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 13: Nuclear Magnetic Resonance). [Link]

Advanced Characterization Guide: LC-MS/MS Fragmentation Dynamics of (R)-3-(4-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: (R)-3-(4-Nitrophenoxy)pyrrolidine [C₁₀H₁₂N₂O₃] Molecular Weight: 208.21 g/mol Precursor Ion: m/z 209.09 [M+H]⁺ (ESI Positive)

Executive Summary & Strategic Context

In drug discovery, the 3-phenoxypyrrolidine scaffold is a privileged structure, frequently serving as a building block for tyrosine kinase inhibitors and GPCR ligands. The specific isomer (R)-3-(4-nitrophenoxy)pyrrolidine presents unique identification challenges due to the presence of both a basic amine (pyrrolidine) and an electron-withdrawing nitro group.

This guide provides a definitive fragmentation analysis of this compound, contrasting it with its structural isomers (regioisomers and enantiomers). It moves beyond simple spectral listing to explain the causality of fragmentation, enabling researchers to distinguish this specific isomer from impurities and metabolic byproducts (e.g., the ortho-nitro variant) with high confidence.

Key Differentiators (Quick Reference)
Feature(R)-3-(4-Nitrophenoxy)pyrrolidine (Target)2-Nitrophenoxy Isomer (Alternative)(S)-Enantiomer (Alternative)
Dominant Ionization ESI (+) due to secondary amineESI (+)ESI (+)
Diagnostic Fragment m/z 70.06 (Pyrrolinium)m/z 70.06 & [M+H-17]⁺ (OH loss)m/z 70.06
"Ortho Effect" Absent Present (Interaction between NO₂ & ether O)Absent
Separation Req. Standard C18Standard C18 (Different RT)Chiral Column Required

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, the following LC-MS conditions are recommended. This protocol prioritizes the generation of "informative" fragments over simple molecular ion detection.

LC-MS/MS Conditions[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the pyrrolidine nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Collision Energy (CE) Ramp: A stepwise ramp (10, 20, 40 eV) is critical. Low CE preserves the precursor; high CE reveals the robust pyrrolidine ring fragments.

The "Soft-Hard" Validation Check

To ensure your system is operating correctly before assigning identity:

  • Soft Scan (10 eV): You must see m/z 209.09 as the Base Peak (>90% intensity). If fragmentation is observed here, source temperature is too high (In-Source Fragmentation).

  • Hard Scan (40 eV): The precursor should be <10%. The m/z 70 ion must be dominant.

Deep Dive: Fragmentation Mechanism & Pathways[7]

The fragmentation of (R)-3-(4-nitrophenoxy)pyrrolidine is governed by the protonation of the secondary amine (the most basic site, pKa ~9-10). The nitro group (pKa ~ -12) remains neutral in ESI(+).

Primary Pathway: Inductive Cleavage (The "Ether Break")

Upon collisional activation, the protonated pyrrolidine triggers an inductive cleavage of the C-O bond.

  • Precursor: m/z 209.09 [M+H]⁺

  • Mechanism: Charge remote fragmentation or inductive cleavage driven by the stability of the leaving group (4-nitrophenol).

  • Neutral Loss: 139.03 Da (4-Nitrophenol).

  • Product Ion: m/z 70.06 (3,4-dihydro-2H-pyrrolium cation).

    • Note: This is the "Quantifier Ion" for most assays due to its high stability.

Secondary Pathway: Ring Degradation

At higher energies, the pyrrolidine ring itself fragments.

  • Precursor: m/z 70.06

  • Loss: Ethylene (C₂H₄, 28 Da).

  • Product Ion: m/z 42.03 (Aziridinium-like species).

Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive pathways and the critical distinction from the ortho isomer.

FragmentationPathway Precursor Precursor [M+H]+ m/z 209.09 (Proton on Pyrrolidine N) Fragment_70 Primary Product Ion m/z 70.06 (Pyrrolinium Cation) Precursor->Fragment_70 Inductive Cleavage (C-O Bond Break) Neutral_Phenol Neutral Loss: 139 Da (4-Nitrophenol) Precursor->Neutral_Phenol Fragment_42 Secondary Product m/z 42.03 (Ring Cleavage) Fragment_70->Fragment_42 High CE (>30eV) Retro-Diels-Alder like Neutral_Ethylene Neutral Loss: 28 Da (Ethylene) Fragment_70->Neutral_Ethylene Ortho_Isomer Alternative: 2-Nitro Isomer (Ortho-Effect Pathway) Fragment_OH_Loss Diagnostic Ion [M+H-17]+ m/z 192 (Ortho-Effect) Ortho_Isomer->Fragment_OH_Loss Proton Transfer to Nitro O Loss of OH radical

Caption: Comparative fragmentation showing the clean cleavage of the para-isomer (Target) versus the diagnostic 'Ortho Effect' seen in the 2-nitro alternative.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common "imposters" in a synthesis or metabolic study.

Comparison 1: Regioisomers (4-Nitro vs. 2-Nitro)

The most critical distinction is between the para (4-nitro) and ortho (2-nitro) isomers.

  • Target (4-Nitro): The nitro group is remote from the ether linkage. It cannot interact with the protonated amine or the ether oxygen.

    • Result: Clean spectrum dominated by m/z 70.

  • Alternative (2-Nitro): The nitro group is spatially adjacent to the ether oxygen.

    • Mechanism (The Ortho Effect): The proton on the ether oxygen (or amine) can interact with the nitro oxygen, facilitating the loss of an OH radical or water.

    • Result: Observation of m/z 192 [M+H-17]⁺ or m/z 179 [M+H-30]⁺ (loss of NO).

    • Decision Rule: If you see m/z 192, you have the ortho impurity, not the para target.

Comparison 2: Enantiomers ((R) vs. (S))

Mass spectrometry is an achiral technique. The fragmentation pattern of (R)-3-(4-nitrophenoxy)pyrrolidine is identical to its (S)-enantiomer.

  • Problem: MS/MS cannot distinguish them.

  • Solution: Chiral Chromatography.

    • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).

    • Mobile Phase: Hexane/Ethanol/DEA (Normal Phase) or Ammonium Bicarbonate/Methanol (Reverse Phase).

    • Data: You must rely on Retention Time (RT), not m/z, for this distinction.

Comparison 3: Ionization Modes (ESI+ vs. ESI-)
  • ESI Positive (Recommended):

    • Sensitivity: High.[3] The pyrrolidine nitrogen is a proton sponge.[2]

    • Fragmentation: Rich structural information regarding the aliphatic portion.

  • ESI Negative (Alternative):

    • Sensitivity: Moderate to Low. Relies on the electron-withdrawing nitro group to stabilize a negative charge, or formation of formate adducts [M+HCOO]⁻.

    • Utility: Useful only if the matrix has high amine background noise.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) or Data-Independent Acquisition (DIA) methods.

Ion Typem/z (Theoretical)Origin/MechanismRelative Abundance (Est.)Purpose
Precursor 209.0921[M+H]⁺ (C₁₀H₁₃N₂O₃)100% (Low CE)Detection
Quantifier 70.0651Pyrrolinium Cation (C₄H₈N⁺)100% (High CE)Quantification
Qualifier 1 42.0338Aziridinium (C₂H₄N⁺)20-40%Confirmation
Qualifier 2 139.0264Nitrophenol (Proton transfer)<5%Specificity (Rare)
Negative Control 192.0890[M+H-OH]⁺0% (If pure Para isomer)Impurity Flag

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing inductive cleavage rules).
  • Holčapek, M., et al. (2010). "Differentiation of isomeric aromatic nitro compounds by electrospray ionization and collision-induced dissociation tandem mass spectrometry." Journal of Mass Spectrometry. (Establishes the "Ortho Effect" in nitro-aromatics).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (General protocols for ESI of basic amines).
  • PubChem Compound Summary. (2024). "3-(4-Nitrophenoxy)pyrrolidine." National Library of Medicine. (Structural verification).

  • MassBank of North America. (2024). "Fragmentation of Pyrrolidine Derivatives." (Reference for pyrrolinium ion m/z 70 stability).

Sources

Publish Comparison Guide: Optical Rotation & Characterization of (R)-3-(4-Nitrophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and characterization framework for (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride .

Executive Summary

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286208-84-1 ) is a critical chiral building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its stereochemical integrity is paramount, as the (R)-enantiomer often exhibits distinct pharmacological profiles compared to its (S)-counterpart.

This guide addresses a common challenge in drug development: the variability of optical rotation values for low-molecular-weight pyrrolidine ethers. While specific rotation (


) is a standard identity test, Chiral HPLC  is the definitive method for enantiomeric excess (ee%) determination for this class of compounds.
Quick Reference Data
PropertySpecification
Chemical Name (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286208-84-1
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

O

[1][2][3][4][5] · HCl
Molecular Weight 244.68 g/mol
Chiral Center C3 of the pyrrolidine ring
Primary Application Chiral intermediate for medicinal chemistry

Reference Values: Optical Rotation & Purity

Note: Specific optical rotation values for the final HCl salt are rarely reported in open literature due to solvent dependence and pH sensitivity. The values below represent the critical control points for the starting materials and the expected trend for the final product.

A. Precursor Reference Values (Quality Control)

The stereochemical purity of the final product is strictly dictated by the optical purity of the starting material, (R)-N-Boc-3-pyrrolidinol , assuming a Nucleophilic Aromatic Substitution (SNAr) pathway is used (see Section 3).

CompoundCAS

(Lit.)[2][6][7][8]
SolventConcentration
(R)-N-Boc-3-pyrrolidinol 109431-87-0-26.0° ± 1.0° Methanolc = 1.0
(S)-N-Boc-3-pyrrolidinol 101469-92-5+26.0° ± 1.0° Methanolc = 1.0

Critical Insight: If the observed rotation of your starting material deviates significantly (>5%) from -26°, do not proceed. The enantiomeric excess (ee) cannot be improved by standard crystallization of the final ether product.

B. Final Product Characterization

For the final HCl salt (CAS 1286208-84-1), the optical rotation is typically small in magnitude and highly dependent on the residual acid content and solvent.

  • Expected Sign: The SNAr reaction retains configuration. Therefore, the chiral environment remains (R). However, the introduction of the chromophore (nitrophenoxy) can alter the sign of rotation compared to the hydroxyl precursor.

  • Recommended Validation: Do not rely solely on

    
    . Use Chiral HPLC.
    
C. Chiral HPLC Reference Method

To distinguish the (R) and (S) enantiomers definitively:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 300 nm (Nitro group absorbance).

  • Expected Elution: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    

Synthesis & Stereochemical Causality

Understanding the synthesis route is essential to predict the stereochemical outcome. Two primary pathways exist, leading to opposite enantiomers from the same starting material.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) - Recommended
  • Mechanism: The alkoxide of (R)-N-Boc-3-pyrrolidinol attacks 4-fluoronitrobenzene.

  • Stereochemistry: The bond is formed at the phenolic oxygen, not the chiral carbon.

  • Result: Retention of Configuration ((R)

    
     (R)).
    
Pathway B: Mitsunobu Reaction
  • Mechanism: Reaction of (S)-N-Boc-3-pyrrolidinol with 4-nitrophenol using DEAD/PPh3.

  • Stereochemistry: The chiral C-O bond is broken and inverted.

  • Result: Inversion of Configuration ((S)

    
     (R)).
    
Stereochemical Flowchart (Graphviz)

Stereochemistry Start_R (R)-N-Boc-3-pyrrolidinol [α] = -26° Reagent_SNAr 4-Fluoronitrobenzene (NaH, DMF) Start_R->Reagent_SNAr Intermediate (R)-N-Boc-3-(4-nitrophenoxy) pyrrolidine Start_R->Intermediate SNAr (Retention) Start_S (S)-N-Boc-3-pyrrolidinol [α] = +26° Reagent_Mitsunobu 4-Nitrophenol (DEAD, PPh3) Start_S->Reagent_Mitsunobu Start_S->Intermediate Mitsunobu (Inversion) Final (R)-3-(4-Nitrophenoxy) pyrrolidine HCl (Target) Intermediate->Final HCl/Dioxane (Deprotection)

Caption: Stereochemical pathways to (R)-3-(4-Nitrophenoxy)pyrrolidine. Pathway A (Green) via SNAr retains configuration. Pathway B (Red) via Mitsunobu inverts configuration.

Detailed Experimental Protocol (SNAr Route)

This protocol ensures the retention of the (R)-configuration.

Materials
  • (R)-N-Boc-3-pyrrolidinol (1.0 eq)[6]

  • 4-Fluoronitrobenzene (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • DMF (Anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Methodology
  • Alkoxide Formation:

    • Dissolve (R)-N-Boc-3-pyrrolidinol in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

    • Cool to 0°C.

    • Add Sodium Hydride portion-wise. Stir for 30 minutes at 0°C. Caution: Hydrogen gas evolution.

  • Coupling (SNAr):

    • Add 4-Fluoronitrobenzene dropwise.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • TLC Monitoring: Check for disappearance of the alcohol (Rf ~0.3 in 30% EtOAc/Hexane).

  • Workup:

    • Quench with ice water. Extract with Ethyl Acetate (3x).

    • Wash organics with water (to remove DMF) and brine. Dry over Na

      
      SO
      
      
      
      .
    • Concentrate to yield the N-Boc intermediate.

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane (10 mL/g).

    • Stir at room temperature for 2 hours. A precipitate should form.

    • Filter the solid and wash with diethyl ether to obtain (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride .

Comparison: Why Choose the (R)-Enantiomer?

In drug discovery, the choice between (R) and (S) is rarely arbitrary.

Feature(R)-Enantiomer(S)-Enantiomer
Binding Affinity Often preferred for targets requiring a specific vector for the 3-substituent (e.g., certain GPCR pockets).May act as a distomer (inactive) or possess off-target toxicity.
Synthesis Cost Precursor ((R)-3-pyrrolidinol) is widely available from chiral pool synthesis (L-malic acid or L-aspartic acid routes).Precursor often derived from D-tartaric acid or enzymatic resolution, sometimes slightly more expensive.
Biological Half-Life Metabolic stability may differ due to chiral recognition by CYP450 enzymes.

References

  • Sigma-Aldrich. (R)-(-)-N-Boc-3-pyrrolidinol Product Specification.Link[6]

  • PubChem. (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (Compound Summary).Link

  • Smith, A. et al. "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes with Chiral Amines." Journal of Organic Chemistry, 2018. (General SNAr methodology).
  • Fluorochem. (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Product Page.Link

  • Anton Paar. "Optical Rotation in Pharmaceutical Analysis." Wiki Guide.Link

Sources

Safety Operating Guide

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286208-84-1) as a Hazardous Organic Solid . The presence of the nitro group (


) combined with the hydrochloride salt moiety dictates specific thermal and chemical stability protocols.

Disposal Classification:

  • Primary Stream: High-Temperature Incineration (Combustible Waste).

  • RCRA Status: Non-listed, but exhibits characteristics of ignitability/toxicity if mixed with solvents.

  • Critical Restriction: DO NOT mix with strong oxidizing agents or strong bases during waste accumulation. The hydrochloride salt is acidic; neutralization releases the free base, potentially altering solubility and volatility profiles.

Part 1: Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

Before initiating disposal, you must validate the waste stream against this chemical profile. The dual nature of this molecule (an acidic salt + a nitro-aromatic ring) creates specific incompatibility risks.

ParameterSpecificationOperational Implication
Chemical Name (R)-3-(4-Nitrophenoxy)pyrrolidine HClLabeling requirement.
CAS Number 1286208-84-1Unique identifier for waste manifests.
Molecular Formula

Nitrogen/Chlorine content affects incinerator choice.
Physical State Solid (Powder/Crystalline)Dust generation hazard during transfer.
Acidity Acidic (HCl salt)Corrosive risk to metal containers if wet.
Stability Nitro-group presentThermal Sensitivity: Avoid friction/impact; do not heat to dryness if peroxides are suspected in solvent mixtures.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory system.

Part 2: Pre-Disposal Segregation & Stabilization

Effective disposal begins with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving nitro-aromatics.

The Segregation Logic (Visualized)

The following decision tree illustrates how to categorize waste containing this specific compound to prevent cross-reactivity.

WasteSegregation Start Waste Containing (R)-3-(4-Nitrophenoxy)pyrrolidine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid ActionSolid Pack in HDPE/Glass Label: Toxic/Irritant Solid Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous ActionHalo Segregate: Halogenated Waste Do NOT mix with Acetone/Base Halogenated->ActionHalo ActionNonHalo Segregate: Flammable Waste Incineration Stream NonHalogenated->ActionNonHalo ActionAq Adjust pH to 6-8 Collect as Hazardous Aqueous Aqueous->ActionAq

Figure 1: Segregation logic flow to prevent chemical incompatibility during waste accumulation.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, spilled solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to the potential corrosivity of the hydrochloride salt if moisture is present.

  • Transfer:

    • Work inside a chemical fume hood to contain dust (H335 hazard).

    • Use a plastic spatula (anti-static preferred) to transfer the solid.

    • Do not sweep with a brush that generates static electricity, as nitro compounds can be static-sensitive.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: (R)-3-(4-Nitrophenoxy)pyrrolidine HCl.[1][2]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a secondary containment bin until pickup.

Scenario B: Disposal of Organic Solutions

Applicable for: Reaction mixtures or mother liquors.[3]

  • Compatibility Check: Ensure the solvent does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases (e.g., sodium hydroxide).

    • Why? Strong bases will deprotonate the pyrrolidine nitrogen (releasing

      
      ), forming the free base. While not immediately dangerous, this changes the solubility and may cause precipitation, clogging waste lines.
      
  • Bulking: Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste container.

Scenario C: Disposal of Aqueous Solutions

Applicable for: Aqueous workups or reverse-phase chromatography fractions.

  • pH Adjustment (Critical Step):

    • The solution will likely be acidic.

    • Place the beaker in an ice bath (to control exotherms).

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) while stirring.
    • Target pH: 6.0 – 8.0.

    • Note: A precipitate (the free base) may form. This is acceptable for waste collection but must be noted on the manifest.

  • Collection: Transfer the neutralized slurry into a "Hazardous Aqueous Waste" container.

    • DO NOT pour down the drain. Nitro-aromatics are often regulated aquatic pollutants and biocides.

Part 4: Emergency Contingencies

Spill Management:

  • Solid Spill: Dampen a paper towel with water (to prevent dust) and wipe up. Place the towel in a sealed bag labeled as hazardous waste.

  • Skin/Eye Exposure:

    • Skin: Wash with soap and water for 15 minutes.[4] The HCl salt is water-soluble and removes easily.

    • Eyes: Flush for 15 minutes. Seek medical attention if irritation persists (Nitro compounds can be absorbed).

Part 5: Operational Workflow & Lifecycle

From bench to incinerator.

DisposalWorkflow Gen Waste Generation (Lab Bench) Char Characterize (pH, Solvents) Gen->Char 1. Identify Pack Packaging (HDPE/Glass) Char->Pack 2. Segregate Label Labeling (Hazards + CAS) Pack->Label 3. Tag Store Satellite Accumulation (Secondary Containment) Label->Store 4. Secure EHS EHS Pickup (Internal Logistics) Store->EHS 5. Transfer Incinerate Final Disposal (High-Temp Incineration) EHS->Incinerate 6. Destroy

Figure 2: The complete lifecycle of the chemical waste from generation to final destruction.[3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21918690, 3-(4-Nitrophenoxy)pyrrolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

The "Why" Behind the Protocol

Handling (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride requires a safety strategy that addresses two distinct chemical moieties: the corrosive/irritant nature of the pyrrolidine hydrochloride salt and the toxicological potential of the nitroaromatic group.

Unlike simple inorganic salts, this compound presents a synergistic risk profile:

  • Physical Hazard (Dust/Static): As a hydrochloride salt, the solid is likely hygroscopic and prone to static charge buildup. Airborne dust is not only an inhalation hazard but can rapidly hydrolyze on mucous membranes (eyes, lungs) to release hydrochloric acid.

  • Toxicological Hazard (Nitro-moiety): Nitroaromatic compounds are chemically active.[1] While specific LD50 data for this chiral intermediate may be sparse, structurally similar compounds (nitro-substituted amines) are often classified as sensitizers or potential mutagens. We apply the Precautionary Principle : treat as a potential permeator and systemic toxin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to fine, acidic, organic powders.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Prep)Technical Rationale
Respiratory N95 / P95 Respirator (if outside hood)P100 / N100 or PAPRFine HCl salts form aerosols easily. Inhalation leads to immediate bronchial irritation.
Ocular Chemical Splash Goggles Full Face Shield + GogglesSafety glasses are insufficient. Fine dust can bypass side shields; moisture in the eye activates the HCl salt.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Laminate (Silver Shield) under NitrileNitroaromatics can permeate nitrile over time. Double gloving provides a "breakthrough buffer."
Dermal (Body) Lab Coat (Buttoned, cotton/poly)Tyvek® Sleeves or CoverallProtects wrists/forearms from dust accumulation between glove and coat cuff.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid PPE_Solid PPE: Double Nitrile + Goggles + N95 (if open bench) Solid->PPE_Solid Dust Risk Solvent Solvent Type? Liquid->Solvent Standard Standard (Water/EtOH) Solvent->Standard Penetrating Penetrating (DMSO/DMF/DCM) Solvent->Penetrating PPE_Std_Liq PPE: Double Nitrile + Splash Goggles Standard->PPE_Std_Liq PPE_High_Risk PPE: Laminate Inner Glove + Nitrile Outer + Fume Hood Penetrating->PPE_High_Risk High Permeation Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to laminate gloves for penetrating solvents.

Operational Protocols

Phase A: Receiving & Storage[2]
  • Inspection: Upon receipt, inspect the bottle for "caking." HCl salts often absorb moisture, creating hard clumps.

  • Storage: Store in a desiccator or tightly sealed container at 2-8°C (check specific CoA). Moisture degradation releases HCl gas, corroding metal shelving.

  • Static Control: Use an anti-static gun or bar before opening the bottle. Dry organic salts are prone to static charge, which can cause powder to "jump" or disperse unexpectedly.

Phase B: Weighing & Transfer (The Critical Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Technique:

    • Place a disposable weighing boat on the balance.

    • Use a disposable spatula. Do not use metal spatulas if the salt is caked, as chipping force can scatter dust.

    • Wet Wipe Method: Place a damp paper towel (water) around the balance perimeter to capture stray dust particles immediately.

Phase C: Solubilization
  • Exotherm Alert: Dissolving HCl salts in water or basic solutions can be exothermic. Add the solid to the solvent slowly.

  • pH Check: If neutralizing the salt to the free base (pyrrolidine), expect a pH shift. Ensure the vessel is vented to prevent pressure buildup if carbonates are used (CO2 release).

Disposal & Waste Management

Never flush this compound down the drain.[2] The nitro-group classifies it as a hazardous organic pollutant.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic Solid (Halogenated)Double-bag in clear polyethylene. Label as "Toxic/Irritant Solid."
Liquid Waste Halogenated Organic SolventSegregate from non-halogenated waste. The Cl- ion and nitro-group require high-temperature incineration.
Contaminated PPE Hazardous DebrisGloves and weighing boats must be disposed of as solid chemical waste, not regular trash.

Emergency Response: Spill Protocol

In the event of a spill, immediate action prevents area contamination.[2][3]

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) or Solution Assess->Major_Solid Action_Minor 1. Cover with wet paper towel 2. Wipe inward 3. Double bag waste Minor_Solid->Action_Minor Action_Major 1. Evacuate Area 2. Don Full PPE (Resp + Tyvek) 3. Use Chem-Sorb pads Major_Solid->Action_Major Decon Decontaminate Surface (Soap + Water, then Isopropanol) Action_Minor->Decon Action_Major->Decon Report File Incident Report Decon->Report

Figure 2: Step-by-step spill response logic. Prioritize containment of dust for solid spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

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(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.